Technical Documentation Center

8-Methoxy-4-methylquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxy-4-methylquinolin-2(1H)-one
  • CAS: 30198-01-7

Core Science & Biosynthesis

Foundational

Introduction: The Quinolinone Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-4-methylquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals The quinolin-2(1H)-one core is a privileged heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of natural products and synthetic molecules with significant biological activity.[1][2] These compounds are recognized for a wide spectrum of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The specific analogue, 8-Methoxy-4-methylquinolin-2(1H)-one, incorporates key substituents that modulate its electronic and steric profile. The methyl group at the 4-position and the methoxy group at the 8-position are critical for fine-tuning its interaction with biological targets. Notably, the presence of a methoxy group at the C8 position in related quinolone structures has been shown to prevent phototoxicity, a significant advantage in drug design.[2] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights for its application in research and development.

Physicochemical and Computed Properties

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₁NO₂PubChem[5]
Molecular Weight 189.21 g/mol PubChem[5]
IUPAC Name 8-methoxy-4-methyl-1H-quinolin-2-onePubChem[5]
CAS Number 30198-01-7PubChem[5]
Appearance Expected to be a solid at room temperature.Inferred
Melting Point Not specified. Related compounds like 4-hydroxy-8-methoxyquinolin-2(1H)-one melt at 245-248 °C.[6]Inferred
Solubility Expected to have low solubility in water, but be soluble in organic solvents such as ethanol and DMSO.[6]Inferred
XLogP3 1.2PubChem[5]
Hydrogen Bond Donors 1 (from the N-H group)PubChem[5]
Hydrogen Bond Acceptors 2 (from the C=O and -OCH₃ oxygens)PubChem[5]

Structural Elucidation: A Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of molecular structures. The anticipated spectral data for 8-Methoxy-4-methylquinolin-2(1H)-one are detailed below, based on established principles and data from analogous quinolinone compounds.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (3H): The protons on the benzene ring (H-5, H-6, H-7) will appear as a complex multiplet system in the aromatic region (approx. δ 7.0-7.8 ppm).

    • Vinyl Proton (1H): The proton at the C-3 position will likely appear as a singlet or a finely coupled quartet (due to the C-4 methyl group) around δ 6.0-6.5 ppm.

    • Methoxy Protons (3H): A sharp singlet corresponding to the -OCH₃ group is expected around δ 3.9-4.1 ppm.

    • Methyl Protons (3H): A singlet for the C-4 methyl group should appear in the upfield region, likely around δ 2.3-2.6 ppm.

    • Amide Proton (1H): A broad singlet for the N-H proton is anticipated, which may appear over a wide chemical shift range (δ 10-12 ppm) and is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon framework.

    • Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal, expected around δ 160-165 ppm.

    • Aromatic & Vinylic Carbons: A series of signals between δ 100-150 ppm will correspond to the carbons of the quinolinone ring system. The C-8 carbon bearing the methoxy group will be significantly shielded.

    • Methoxy Carbon: The carbon of the -OCH₃ group should appear around δ 55-60 ppm.

    • Methyl Carbon: The C-4 methyl carbon will be the most upfield signal, expected around δ 18-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (lactam) group is expected around 1650-1670 cm⁻¹.[3]

  • C=C Stretch: Aromatic C=C bond vibrations will appear in the 1500-1600 cm⁻¹ region.[3]

  • C-O Stretch: An ether C-O stretching band for the methoxy group is anticipated around 1250 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 189, corresponding to the molecular formula C₁₁H₁₁NO₂.[5]

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 174, or the loss of carbon monoxide (CO) from the lactam ring.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Conrad-Limpach Cyclization

A robust and common method for synthesizing 4-substituted-quinolin-2(1H)-ones is the Conrad-Limpach synthesis or a related thermal condensation reaction. The synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one can be efficiently achieved by the thermal cyclization of o-anisidine with ethyl acetoacetate. The causality behind this choice lies in the high-yielding nature of such condensation reactions for forming the quinolinone core.[8] The reaction proceeds through an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the final product.

SynthesisWorkflow Reactant1 o-Anisidine Step1 Condensation (Loss of H₂O) Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Intermediate Enamine Intermediate Step2 Thermal Cyclization (~250-270 °C) (Loss of EtOH) Intermediate->Step2 Product 8-Methoxy-4-methyl- quinolin-2(1H)-one Step1->Intermediate Step2->Product

Caption: Lactam-lactim tautomerism of the quinolinone core.

  • N-H Site: The amide nitrogen is nucleophilic and can be alkylated or acylated under basic conditions.

  • C-3 Position: The C-3 position is activated and susceptible to electrophilic substitution reactions such as halogenation or nitration, a common feature of 4-hydroxy-2-quinolinones. [4]* Aromatic Ring: The benzene portion of the ring system can undergo electrophilic aromatic substitution, with the electron-donating methoxy group and the fused ring system influencing the regioselectivity of the reaction.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of 8-Methoxy-4-methylquinolin-2(1H)-one.

Objective: To synthesize 8-Methoxy-4-methylquinolin-2(1H)-one from o-anisidine and ethyl acetoacetate.

Materials:

  • o-Anisidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Hexanes

  • Round-bottom flask equipped with a reflux condenser and distillation head

  • Heating mantle with temperature controller

  • Standard glassware for filtration and recrystallization

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-anisidine (0.1 mol) and ethyl acetoacetate (0.11 mol). Causality: A slight excess of the β-ketoester ensures complete consumption of the aniline starting material.

  • Initial Condensation (Optional): The mixture can be stirred at room temperature for 1-2 hours, or gently warmed to ~100 °C to facilitate the initial condensation and removal of water to form the enamine intermediate.

  • Thermal Cyclization: Heat the reaction mixture to 250-270 °C. Ethanol will begin to distill from the reaction mixture, which should be collected. Maintain this temperature for 2-3 hours or until the distillation of ethanol ceases. Causality: This high temperature provides the activation energy needed for the intramolecular cyclization to form the stable heterocyclic ring.

  • Workup and Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully pour the hot, viscous mixture into a beaker containing toluene or hexanes while stirring vigorously. The product should precipitate as a solid.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash the filter cake with cold hexanes to remove the high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 8-Methoxy-4-methylquinolin-2(1H)-one.

  • Validation and Characterization:

    • Dry the purified solid under vacuum.

    • Determine the melting point of the final product.

    • Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity, comparing the data against the expected spectroscopic profile.

Conclusion and Future Outlook

8-Methoxy-4-methylquinolin-2(1H)-one is a heterocyclic compound with significant potential rooted in the well-established biological activities of the quinolinone scaffold. [2]Its specific substitution pattern offers a unique profile for exploration in medicinal chemistry and materials science. The synthetic route is straightforward, allowing for accessible production and further derivatization. Understanding its detailed chemical properties—from its spectroscopic signature to its reactivity—is the first step for any researcher aiming to leverage this molecule in novel applications, be it as a building block for complex pharmaceuticals or as a functional organic material.

References

  • BIOSYNCE. (n.d.). 4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS 7224-68-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

  • Kimmel, T., et al. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Aly, A. A., & Abdou, M. M. (2014). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Retrieved from [Link]

  • Karcz, J., & Pasternak, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Tsolaki, E., et al. (2023). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Retrieved from [Link]

  • Patil, S. A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Methoxy-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 8-Methoxy-4-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 8-Methoxy-4-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a scaffold in the design of novel therapeutic agents.

Chemical Identity: Nomenclature and Structural Elucidation

The foundational step in understanding any chemical entity is to establish its precise identity. 8-Methoxy-4-methylquinolin-2(1H)-one is a substituted derivative of the quinolinone core, a bicyclic aromatic heterocycle.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-methoxy-4-methyl-1H-quinolin-2-one [1]. This systematic name precisely describes the molecular architecture: a quinolin-2-one core with a methoxy group at the 8th position and a methyl group at the 4th position.

In scientific literature and commercial catalogs, this compound is also known by several synonyms, which are crucial for comprehensive literature searches. These include:

  • 8-Methoxy-4-methylquinolin-2(1H)-one[1]

  • 8-Methoxy-4-methyl-1H-quinolin-2-one[1]

  • 2-Hydroxy-4-methyl-8-methoxyquinoline[1]

  • 8-Methoxy-4-methylquinolin-2-ol[1]

  • 8-methoxy-4-methyl-1,2-dihydroquinolin-2-one[1]

  • 2-HYDROXY-8-METHOXYLEPIDINE[1]

The presence of synonyms like "2-hydroxy..." highlights the keto-enol tautomerism inherent to the quinolinone ring system.

Synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one: A Methodological Deep Dive

The synthesis of quinolin-2(1H)-ones can be achieved through various synthetic strategies. A common and effective approach involves the Camps cyclization, which is the intramolecular cyclization of an N-acyl-ortho-aminoacetophenone derivative in the presence of a base. The following protocol is a representative method adapted from established syntheses of related quinolinone structures.

Synthetic Workflow: Camps Cyclization

The synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one can be conceptualized as a two-step process starting from readily available precursors. This methodology offers a straightforward and scalable route to the target compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization (Camps) A 2-Amino-3-methoxyacetophenone C N-(2-acetyl-6-methoxyphenyl)acetamide A->C Pyridine, DCM, 0 °C to rt B Acetyl chloride B->C D N-(2-acetyl-6-methoxyphenyl)acetamide E 8-Methoxy-4-methylquinolin-2(1H)-one D->E Sodium ethoxide, Ethanol, Reflux

Caption: Synthetic workflow for 8-Methoxy-4-methylquinolin-2(1H)-one.

Experimental Protocol

Step 1: Synthesis of N-(2-acetyl-6-methoxyphenyl)acetamide

  • To a solution of 2-amino-3-methoxyacetophenone (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-acetyl-6-methoxyphenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.5 equivalents) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add N-(2-acetyl-6-methoxyphenyl)acetamide (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a cold non-polar solvent like hexane.

  • Dry the solid under vacuum to afford 8-Methoxy-4-methylquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability.

Tabulated Physicochemical Data
PropertyValueSource
IUPAC Name 8-methoxy-4-methyl-1H-quinolin-2-one[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 30198-01-7[1]
XLogP3 (Computed) 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 38.3 Ų[1]
Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence for the structure of a synthesized compound. The following are the expected spectral characteristics for 8-Methoxy-4-methylquinolin-2(1H)-one, based on data from closely related structures and spectral databases.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinolinone ring, a singlet for the methyl group at the 4-position, a singlet for the methoxy group at the 8-position, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring, the carbons of the aromatic system, the methyl carbon, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, the C=O (amide) stretching vibration, C-O stretching of the methoxy group, and C-H stretching of the aromatic and methyl groups.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21). The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes quinolinone derivatives, including 8-Methoxy-4-methylquinolin-2(1H)-one, attractive starting points for the development of new drugs.

Therapeutic Potential of the Quinolinone Core

The quinolinone nucleus is present in a wide array of pharmacologically active compounds with diverse therapeutic applications:

  • Antibacterial Agents: The quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]

  • Anticancer Agents: Certain quinolinone derivatives have demonstrated significant anticancer activity.[2] Camptothecin and its analogues, which contain a quinoline ring system, are potent topoisomerase I inhibitors used in cancer chemotherapy.[2]

  • Antiviral Agents: Elvitegravir, a quinolinone derivative, is an HIV integrase inhibitor used in the treatment of HIV/AIDS.[3]

  • Antifungal and Anti-inflammatory Properties: Various quinolinone derivatives have also shown promise as antifungal and anti-inflammatory agents.

Potential Biological Targets and Mechanism of Action

While the specific biological targets of 8-Methoxy-4-methylquinolin-2(1H)-one are not yet fully elucidated, its structural similarity to other bioactive quinolinones suggests several potential mechanisms of action that warrant further investigation.

G cluster_0 Potential Biological Targets A 8-Methoxy-4-methylquinolin-2(1H)-one B DNA Gyrase / Topoisomerase A->B Antibacterial C HIV Integrase A->C Antiviral D Kinases A->D Anticancer E Other Enzymes/Receptors A->E Diverse Activities

Caption: Potential biological targets for 8-Methoxy-4-methylquinolin-2(1H)-one.

The methoxy group at the 8-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially modulating its binding affinity and selectivity for various biological targets. Further research, including high-throughput screening and target-based assays, is necessary to identify the specific enzymes or receptors with which this compound interacts and to elucidate its precise mechanism of action.

Conclusion and Future Directions

8-Methoxy-4-methylquinolin-2(1H)-one is a synthetically accessible heterocyclic compound with a promising pharmacological scaffold. Its straightforward synthesis and the known diverse biological activities of the quinolinone core make it an attractive candidate for further investigation in drug discovery programs. Future research should focus on a more detailed biological evaluation of this compound, including the determination of its specific molecular targets and the exploration of its therapeutic potential in various disease models. The insights gained from such studies will be invaluable for the rational design and development of novel quinolinone-based therapeutic agents.

References

  • PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Center for Biotechnology Information. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

Foundational

Technical Monograph: 8-Methoxy-4-methylquinolin-2(1H)-one

Scaffold Analysis, Synthetic Architectures, and Pharmacological Utility Executive Summary 8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7), often referred to as 8-methoxy-4-methylcarbostyril , represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Architectures, and Pharmacological Utility

Executive Summary

8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7), often referred to as 8-methoxy-4-methylcarbostyril , represents a "privileged scaffold" in medicinal chemistry. Its structural core—a fused benzene and pyridine-2-one ring system—serves as a critical pharmacophore for phosphodiesterase (PDE) inhibitors, antimicrobial agents, and high-performance organic light-emitting diode (OLED) materials. This guide provides a rigorous technical analysis of its synthesis, structural characterization, and application potential, moving beyond basic descriptions to explore the causality behind its chemical behavior.

Chemical Identity & Physical Properties

The compound exists primarily in the lactam form (2-one) in the solid state and polar solvents, stabilized by intermolecular hydrogen bonding.

PropertySpecification
IUPAC Name 8-Methoxy-4-methylquinolin-2(1H)-one
Common Synonyms 8-Methoxy-4-methylcarbostyril; 2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer)
CAS Number 30198-01-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 220–225 °C [1][2]
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[1][2]
Appearance White to off-white crystalline powder.
Synthetic Architecture: The Knorr Quinoline Protocol

The most robust synthetic route utilizes the Knorr Quinoline Synthesis , exploiting the condensation of o-anisidine with a


-keto ester. This method is preferred for its scalability and region-specificity.
3.1. Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • N-Acylation: Nucleophilic attack of o-anisidine on the ketone carbonyl of ethyl acetoacetate forms an enamine or amide intermediate.

  • Acid-Catalyzed Cyclization: Intramolecular electrophilic aromatic substitution (SEAr) closes the ring, followed by dehydration to aromatize the system.

3.2. Experimental Protocol

Note: This protocol is adapted for high-purity laboratory synthesis.

Reagents:

  • o-Anisidine (2-methoxyaniline): 1.0 eq

  • Ethyl acetoacetate: 1.1 eq

  • Polyphosphoric Acid (PPA) or Conc.[2] H₂SO₄: Solvent/Catalyst

Step-by-Step Workflow:

  • Condensation: Mix o-anisidine and ethyl acetoacetate in a round-bottom flask. Heat to 110°C for 30 minutes to form the acetoacetanilide intermediate (often isolable).

  • Cyclization: Cool the mixture and add Polyphosphoric Acid (PPA) (approx. 5-10 mL per gram of reactant).

  • Heating: Heat the mixture to 100–120°C for 2–3 hours. The deep red/brown color indicates complex formation.[3] Critical Control Point: Do not exceed 140°C to prevent demethylation of the 8-methoxy group.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring. The PPA hydrolyzes, precipitating the crude quinolone.

  • Purification: Filter the solid. Wash with water to remove acid traces.[3] Recrystallize from 95% Ethanol or Methanol to yield white needles.

3.3. Synthetic Pathway Visualization

Synthesis Reactants o-Anisidine + Ethyl Acetoacetate Inter Intermediate: Acetoacetanilide Reactants->Inter Condensation (-EtOH) Cyclization Cyclization (PPA or H2SO4, 100°C) Inter->Cyclization SEAr Product Product: 8-Methoxy-4-methyl- quinolin-2(1H)-one Cyclization->Product Dehydration (-H2O)

Figure 1: Step-wise synthetic workflow for the Knorr synthesis of the target scaffold.[2]

Structural Characterization & Spectroscopy

Validation of the structure relies on distinguishing the specific substitution pattern (8-methoxy vs. 6-methoxy) and the tautomeric state.

4.1. Proton NMR (¹H-NMR) Profile (DMSO-d₆)

The 2-quinolone core exhibits characteristic shifts. The absence of a signal at ~8.8 ppm (typical for quinoline H-2) and the presence of a broad NH signal confirm the lactam structure.

PositionShift (

ppm)
MultiplicityAssignment Logic
NH (1) 10.5 – 11.5Broad SingletLactam N-H (Exchangeable with D₂O).
CH₃ (4) 2.40 – 2.50Doublet/SingletAllylic coupling with H-3; characteristic of 4-methyl.
OCH₃ (8) 3.90 – 3.95SingletDeshielded by aromatic ring; diagnostic for 8-position.
H-3 6.20 – 6.30SingletVinylic proton of the pyridone ring.
H-5, H-6, H-7 7.10 – 7.60MultipletsAromatic ABC system. H-7 is often a doublet of doublets.
4.2. Tautomerism

While the compound can theoretically exist as 2-hydroxy-4-methyl-8-methoxyquinoline (lactim), the quinolin-2(1H)-one (lactam) tautomer is thermodynamically favored in the solid state and in solution (DMSO/CHCl₃). This is evidenced by the strong Carbonyl (C=O) stretch in IR spectroscopy at 1640–1660 cm⁻¹ .

Functional Applications & Pharmacological Map

The 8-methoxy-4-methylquinolin-2(1H)-one structure is not merely an end-product but a versatile scaffold.

5.1. Medicinal Chemistry
  • PDE Inhibitors: The carbostyril core mimics the purine ring of cAMP/cGMP, making it a potent scaffold for Phosphodiesterase inhibitors (e.g., PDE3/PDE4) used in treating heart failure and asthma.

  • Antimicrobial Agents: Substitution at the N-1 position (alkylation) with benzyl or alkyl groups enhances lipophilicity, often increasing antibacterial activity against Gram-positive strains.

  • 5-HT Receptors: 8-methoxy derivatives have shown affinity for serotonin receptors, relevant in antipsychotic drug development.

5.2. Material Science (OLEDs)

This molecule serves as a ligand precursor for Aluminum(III) complexes (e.g., Alq3 analogs). The 8-methoxy group acts as an auxiliary donor, tuning the emission wavelength (blue-shifting) and improving quantum efficiency compared to unsubstituted quinolates.

5.3. Application Workflow

Applications Core 8-Methoxy-4-methyl- quinolin-2(1H)-one MedChem Medicinal Chemistry Core->MedChem MatSci Material Science Core->MatSci PDE PDE Inhibitors (Cardiovascular) MedChem->PDE AntiMicro Antimicrobial (N-Alkylation) MedChem->AntiMicro OLED OLED Emitters (Al-Complexes) MatSci->OLED Sensors Fluorescent Sensors MatSci->Sensors

Figure 2: Strategic application map of the 8-methoxy-4-methylcarbostyril scaffold.

References
  • ChemicalBook. (2024). 8-Methoxy-4-methylquinolin-2(1H)-one Properties and Melting Point. Retrieved from

  • ECHEMI. (2024). 2-Hydroxy-4-methyl-8-methoxyquinoline CAS 30198-01-7 Data. Retrieved from

  • Organic Syntheses. (1948). 4-Methylcarbostyril Synthesis (General Protocol). Org. Synth. 28 , 80. Retrieved from

  • PubChem. (2024). Compound Summary for CID 782123: 8-Methoxy-4-methylquinolin-2(1H)-one.[4] National Library of Medicine.[3] Retrieved from

  • Kafka, S., et al. (2012). Structure and hydrogen bonding in 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E. Retrieved from

Sources

Exploratory

Spectroscopic Data of 8-Methoxy-4-methylquinolin-2(1H)-one: A Technical Guide

Part 1: Executive Summary & Chemical Profile Subject: 8-Methoxy-4-methylquinolin-2(1H)-one Synonyms: 8-Methoxy-4-methylcarbostyril; 2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer) CAS Registry Number: 30198-01-7 Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Subject: 8-Methoxy-4-methylquinolin-2(1H)-one Synonyms: 8-Methoxy-4-methylcarbostyril; 2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer) CAS Registry Number: 30198-01-7 Molecular Formula:


Molecular Weight:  189.21  g/mol [1][2]
Strategic Relevance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents.[2] The 8-methoxy-4-methyl derivative is particularly significant due to the steric and electronic influence of the 8-position substituent, which often modulates solubility and receptor binding affinity compared to the unsubstituted parent.[2] This guide provides a rigorous spectroscopic profile to assist in the synthesis validation and quality control of this compound.

Chemical Identity Table
PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 220–225 °C (Typical range)High melting point due to intermolecular H-bonding (dimer formation)
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and cold non-polar solvents
pKa ~11.5 (Amide NH)Weakly acidic due to lactam/lactim tautomerism

Part 2: Synthesis & Structural Logic

To understand the impurities and solvent peaks often seen in spectra, one must understand the genesis of the molecule.[2] The most robust route is the Knorr Quinoline Synthesis , involving the condensation of o-anisidine with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Anisidine o-Anisidine (Starting Material) Intermediate Acetoacetanilide Intermediate Anisidine->Intermediate Condensation (140°C, -EtOH) EAA Ethyl Acetoacetate (Reagent) EAA->Intermediate Cyclization Cyclization (PPA or H2SO4, 100°C) Intermediate->Cyclization Product 8-Methoxy-4-methyl- quinolin-2(1H)-one Cyclization->Product Ring Closure (-H2O)

Figure 1: Synthetic pathway via Knorr condensation.[2] Impurities often include unreacted aniline (aromatic region) or ethyl acetoacetate (aliphatic region).[2]

Part 3: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Note: Solvent effects are critical.[2] DMSO-d6 is the standard solvent due to solubility; CDCl3 may require warming or show broadened peaks due to aggregation.[2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


Frequency:  400 MHz (

H), 100 MHz (

C)[2]

H NMR Analysis

The spectrum is dominated by the distinct 4-methyl singlet and the 8-methoxy singlet.[2] The H-3 proton is a key diagnostic marker for the 2-quinolinone ring formation.[2]

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.80 – 11.20 Broad Singlet (br s)1HNH (H-1)Exchangeable with

.[2] Chemical shift varies with concentration (H-bonding).[2]
7.30 – 7.45 Multiplet (m)2HH-5, H-6 Aromatic protons.[2] H-5 is deshielded by the peri-effect of the C4-Methyl group.[2]
7.15 – 7.25 Multiplet (m)1HH-7 Ortho to the methoxy group, slightly shielded relative to H-5.[2]
6.35 Singlet (s)1HH-3 Diagnostic Peak. The vinylic proton of the lactam ring.[2] Sharp singlet confirms cyclization.[2]
3.92 Singlet (s)3H8-OCH

Characteristic methoxy peak.[2] Deshielded by the aromatic ring.[2]
2.45 Singlet (s)3H4-CH

Allylic coupling to H-3 is sometimes visible (

Hz).[2]

C NMR Analysis
Shift (

ppm)
AssignmentNotes
162.5 C-2 (C=O) Carbonyl carbon.[2] Most deshielded signal.[2]
148.0 C-8 Attached to Oxygen (ipso-carbon).[2]
145.5 C-4 Quaternary carbon bearing the methyl group.[1][2]
130.0 – 110.0 Ar-C Aromatic signals (C-4a, C-8a, C-5, C-6, C-7).[2]
120.5 C-3 Vinylic carbon.[2]
56.2 OCH

Methoxy carbon.[2]
18.8 4-CH

Methyl carbon.[2]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[2]

  • 3150 – 3400 cm

    
    : 
    
    
    
    (N-H) stretch.[2] Broad band due to dimer formation.[2]
  • 1645 – 1680 cm

    
    : 
    
    
    
    (C=O) Amide I band.[2] Strong intensity. This confirms the "one" (lactam) tautomer over the "ol" (lactim) form in the solid state.[2]
  • 1600, 1560 cm

    
    : 
    
    
    
    (C=C) Aromatic skeletal vibrations.[2]
  • 1255 cm

    
    : 
    
    
    
    (C-O) Aryl alkyl ether stretch (Methoxy group).[2]
Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 189 (Base peak in ESI).[2]
    
  • Fragmentation (EI):

    • 
       174 (
      
      
      
      ): Loss of methyl radical (
      
      
      ).[2]
    • 
       146 (
      
      
      
      ): Loss of HNCO (isocyanic acid) or CO + methyl, characteristic of quinolinones.[2]

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.[2]

  • Drying: Dry the solid compound in a vacuum oven at 60°C for 4 hours to remove lattice water/solvent.

  • Solvent: Use DMSO-

    
     (0.6 mL) for 5-10 mg of sample.
    
    • Why DMSO? Chloroform (

      
      ) often leads to broad NH signals and poor solubility for carbostyrils.[2]
      
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507 or equivalent).[2]

  • Acquisition: Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of the quaternary carbons and NH proton.
    
Protocol B: Thin Layer Chromatography (TLC) Validation

Self-validating step to check purity before spectroscopy.[2]

  • Stationary Phase: Silica Gel

    
    .[2]
    
  • Mobile Phase: Ethyl Acetate : Hexane (1:[2]1) or Methanol : DCM (5:95).[2]

  • Visualization: UV light (254 nm).[2] The compound is highly fluorescent (blue/purple fluorescence).[2]

  • Rf Value: Typically 0.3 – 0.4 in EtOAc/Hexane (1:1).[2]

Part 5: Biological & Pharmacological Context

Why this molecule matters: The 8-methoxy-4-methylquinolin-2(1H)-one structure is not just a chemical intermediate; it is a bioactive scaffold.[2]

  • Anticancer Activity: Carbostyrils are known to inhibit tubulin polymerization and act as tyrosine kinase inhibitors.[2] The 4-methyl group locks the conformation, potentially enhancing binding to the ATP-binding pocket of kinases.

  • Antimicrobial: The 8-methoxy group increases lipophilicity, aiding cell membrane penetration in Gram-positive bacteria.[2]

Signaling Pathway Relevance (DOT Diagram)

BiologicalActivity Compound 8-Methoxy-4-methyl- quinolin-2(1H)-one Target1 Tubulin Polymerization Compound->Target1 Inhibition Target2 Tyrosine Kinase (e.g., VEGFR) Compound->Target2 Competitive Binding Effect1 Apoptosis (Cell Death) Target1->Effect1 Target2->Effect1 Signaling Cascade

Figure 2: Potential pharmacological mechanisms of action for the carbostyril scaffold.[2]

References

  • Synthesis & Class Overview: Meth-Cohn, O. (1999).[2] Comprehensive Organic Functional Group Transformations. Elsevier.[2] (Context on Knorr Synthesis).

  • Spectroscopic Data Source (Analogous Structures): Ramasamy, A. K., et al. (2012).[2] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry, 24(10), 4726-4728.[2][3] Link[2]

  • Biological Activity of Carbostyrils: Mao, Z., et al. (2019).[2] Progress in the synthesis and biological activity of quinolin-2(1H)-ones. European Journal of Medicinal Chemistry, 181, 111566.[2] Link[2]

  • Database Verification: PubChem CID 782123: 8-Methoxy-4-methylquinolin-2(1H)-one.[2] National Center for Biotechnology Information.[2] Link[2]

Sources

Foundational

Preliminary Biological Screening of 8-Methoxy-4-methylquinolin-2(1H)-one

An In-Depth Technical Guide: Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the preliminary biological evaluation of a specific analogue, 8-Methoxy-4-methylquinolin-2(1H)-one. We delineate a tiered screening cascade designed to efficiently assess its potential cytotoxic, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and interpretable initial assessment of this novel chemical entity.

Introduction and Rationale

Quinoline and its derivatives have garnered significant attention due to their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The quinolin-2(1H)-one core, in particular, is present in various bioactive molecules, making it a compelling starting point for drug discovery programs.[1] The specific compound, 8-Methoxy-4-methylquinolin-2(1H)-one, features substitutions that can modulate its physicochemical properties and biological target interactions. The methoxy group at the 8-position can influence lipophilicity and hydrogen bonding capacity, while the methyl group at the 4-position can impact steric interactions within target binding pockets.

The rationale for the proposed screening cascade is based on the established activities of the broader quinolinone class. Many quinoline derivatives exhibit potent effects against cancer cell lines, interfere with microbial growth, and can mitigate oxidative stress.[5][6][7] Therefore, a primary evaluation encompassing cytotoxicity, antimicrobial efficacy, and antioxidant potential provides a well-rounded initial profile of the compound's biological footprint.

Tier 1: In Vitro Cytotoxicity Screening

A fundamental first step in evaluating any compound with therapeutic potential is to assess its effect on cell viability.[8] This establishes a baseline for toxicity and can reveal potential antiproliferative activity. We recommend a colorimetric assay that measures metabolic activity as a proxy for cell viability. The XTT assay is chosen over the traditional MTT assay due to its superior convenience; the resulting formazan product is water-soluble, eliminating the need for a separate solubilization step and reducing potential errors.

Causality Behind Experimental Choices
  • Cell Lines: We propose a dual cell line approach:

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, adherent cancer cell line widely used in anticancer drug screening.[9]

    • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to determine the compound's selectivity. A favorable therapeutic window is indicated by high potency against the cancer cell line and low potency against the non-cancerous line.[8]

  • Assay Principle: The assay utilizes the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a soluble orange formazan dye.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Maintain MCF-7 & HEK293 Cell Cultures C Seed Cells into 96-Well Plate (5,000-10,000 cells/well) A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) E Prepare Serial Dilutions of Compound B->E D Incubate for 24h (37°C, 5% CO2) C->D F Treat Cells with Compound (Include Vehicle Control) D->F E->F G Incubate for 48-72h F->G H Add XTT Reagent G->H I Incubate for 2-4h H->I J Read Absorbance (450 nm) I->J K Calculate % Cell Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M mic_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Bacterial Inoculum B Standardize to 0.5 McFarland (~1.5 x 10^8 CFU/mL) A->B C Dilute Inoculum for Final Concentration of 5 x 10^5 CFU/mL B->C F Inoculate Wells with Standardized Bacterial Suspension C->F D Prepare Compound Stock (e.g., 1 mg/mL in DMSO) E Perform 2-fold Serial Dilutions of Compound in 96-Well Plate D->E E->F G Include Positive (No Drug) & Negative (No Bacteria) Controls F->G H Incubate for 16-20h at 35°C G->H I Visually Inspect for Turbidity H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. [11]This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. [11]

Data Presentation: Antimicrobial Profile
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
8-Methoxy-4-methylquinolin-2(1H)-oneHypothetical ValueHypothetical Value
Ciprofloxacin (Positive Control)Hypothetical ValueHypothetical Value

Tier 3: Antioxidant Capacity Assessment

Many heterocyclic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity. [12]

Causality Behind Experimental Choices
  • Assay Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution is decolorized. [12]The degree of discoloration is proportional to the scavenging potential of the compound.

  • Methodology: This spectrophotometric assay is chosen for its simplicity and high throughput. [13]It provides a good initial indication of whether the compound has the chemical functionality required for radical scavenging. It is often complemented by other assays like ABTS, which is soluble in both aqueous and organic solvents, to provide a more complete picture. [14][15]

Experimental Workflow: DPPH Radical Scavengingdot

dpph_workflow

Sources

Exploratory

8-Methoxy-4-methylquinolin-2(1H)-one molecular weight and formula

The following technical guide details the physicochemical profile, synthetic methodology, and structural characterization of 8-Methoxy-4-methylquinolin-2(1H)-one . Physicochemical Profiling and Synthetic Utility Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and structural characterization of 8-Methoxy-4-methylquinolin-2(1H)-one .

Physicochemical Profiling and Synthetic Utility

Executive Summary

8-Methoxy-4-methylquinolin-2(1H)-one (also known as 8-methoxy-4-methylcarbostyril) is a substituted heterocyclic scaffold belonging to the quinolinone family. It serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Its structural distinctiveness arises from the electron-donating methoxy group at the C8 position, which modulates the electronic density of the fused benzene ring, influencing both chemical reactivity and photophysical properties.

This guide provides a definitive reference for the molecule's identity, a validated synthetic protocol based on the Knorr quinoline synthesis, and criteria for structural validation.

Physicochemical Specifications

The following data constitutes the core identity profile for 8-Methoxy-4-methylquinolin-2(1H)-one.

PropertySpecificationNotes
Chemical Name 8-Methoxy-4-methylquinolin-2(1H)-oneIUPAC
Common Synonyms 8-Methoxy-4-methylcarbostyril; 2-Hydroxy-4-methyl-8-methoxyquinolineExists in lactam-lactim tautomerism
CAS Registry Number 30198-01-7 Verified Identifier
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol Monoisotopic Mass: 189.079
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Melting Point 220–225 °CHigh thermal stability due to H-bonding
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water
pKa ~11.5 (NH deprotonation)Estimated based on carbostyril core
Synthetic Architecture: The Modified Knorr Protocol

The most robust route for synthesizing 8-Methoxy-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis . This method involves the condensation of o-anisidine with a


-keto ester (ethyl acetoacetate), followed by acid-catalyzed intramolecular cyclization.
3.1 Reaction Logic & Mechanism

The synthesis proceeds in two distinct phases:

  • Amide Formation: Nucleophilic attack of the o-anisidine nitrogen on the ester carbonyl of ethyl acetoacetate.

  • Cyclization: Electrophilic aromatic substitution (EAS) facilitated by a strong acid (e.g., Polyphosphoric Acid or Sulfuric Acid), closing the ring to form the quinolinone core.

Why this route? Unlike the Combes synthesis (which uses diketones), the Knorr method specifically yields the 2-quinolinone (carbostyril) isomer with high regioselectivity, preventing the formation of isomeric quinolines.

3.2 Visual Pathway (DOT)

SynthesisPathway Reactant1 o-Anisidine (C7H9NO) Intermediate N-(2-methoxyphenyl)-3-oxobutanamide (Acetoacetanilide Intermediate) Reactant1->Intermediate 1. Condensation (110°C, -EtOH) Reactant2 Ethyl Acetoacetate (C6H10O3) Reactant2->Intermediate Product 8-Methoxy-4-methylquinolin-2(1H)-one (Target Scaffold) Intermediate->Product 2. Intramolecular Cyclization (EAS Mechanism) Catalyst Cyclization Agent (PPA or H2SO4) Catalyst->Intermediate Promotes Ring Closure

Figure 1: Stepwise synthetic pathway from o-anisidine to the target quinolinone scaffold.

3.3 Experimental Protocol (Bench Scale)

Reagents:

  • o-Anisidine (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Polyphosphoric Acid (PPA) or Conc.[1] H₂SO₄

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap (optional) or simple distillation setup, mix o-anisidine and ethyl acetoacetate. Heat to 110–120 °C.

    • Validation: Monitor the collection of ethanol distillate. Reaction is complete when ethanol cessation is observed.

  • Cyclization: Cool the intermediate amide (often a solid or viscous oil) to room temperature. Add Polyphosphoric Acid (approx. 5–10 volumes by weight).

  • Heating: Heat the mixture to 100 °C for 2–3 hours. The mixture will darken.

    • Causality: PPA acts as both solvent and Lewis acid, activating the carbonyl for the electrophilic attack on the aromatic ring.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The product will precipitate.

  • Purification: Filter the solid. Wash extensively with water to remove acid traces. Recrystallize from hot ethanol or methanol to yield off-white needles.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following signals are diagnostic for the 8-methoxy-4-methyl structure.

4.1 Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆

PositionShift (δ ppm)MultiplicityAssignment Logic
NH 10.0 – 11.5Broad SingletLactam proton (exchangeable with D₂O).
H-3 6.2 – 6.4SingletCharacteristic alkene proton of the quinolone ring.
H-5, H-6, H-7 7.0 – 7.5MultipletAromatic protons. H-5 is often deshielded by the C4-methyl.
OCH₃ 3.8 – 4.0SingletStrong singlet corresponding to the methoxy group at C8.
CH₃ 2.4 – 2.5SingletMethyl group at C4 (allylic).
4.2 Tautomeric Consideration

Researchers must be aware that quinolin-2-ones exist in equilibrium between the lactam (major in solid/solution) and lactim (2-hydroxy) forms.

Tautomerism Lactam Lactam Form (2-one) Major Species Lactim Lactim Form (2-hydroxy) Minor Species Lactam->Lactim Prototropic Shift

Figure 2: Lactam-Lactim tautomerism. In polar aprotic solvents (DMSO), the lactam form predominates.

Functional Utility and Applications

1. Medicinal Chemistry Scaffold: The 8-methoxy-4-methylquinolin-2(1H)-one motif is a "privileged structure." The C8-methoxy group provides steric bulk and electronic donation, often improving the metabolic stability of the ring system compared to unsubstituted quinolinones. It is frequently derivatized at the N-1 position (alkylation) or C-3 position (bromination/coupling) to create libraries for kinase inhibition.

2. Fluorescence Probes: Carbostyril derivatives are inherently fluorescent. The 8-methoxy substituent alters the quantum yield and Stokes shift, making this molecule a candidate for designing pH-sensitive fluorescent sensors or biological tags.

3. Synthetic Intermediate: It serves as a precursor for 2-chloro-8-methoxy-4-methylquinoline (via POCl₃ treatment), a reactive electrophile used to couple the quinoline ring to other pharmacophores.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Organic Syntheses. (1944). 4-Methylcarbostyril Synthesis (General Knorr Method). Organic Syntheses, Coll. Vol. 3, p.580. Retrieved from [Link]

  • Mikhailov, B. M. (1936). Synthesis of Quinoline Derivatives. Journal of General Chemistry USSR.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one via Knorr Cyclization

Abstract & Strategic Overview The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., aripiprazole), cardiotonics, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., aripiprazole), cardiotonics, and anticancer agents. This protocol details the synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one , a specifically substituted derivative often utilized as a precursor for fragment-based drug discovery (FBDD).[1]

The method employs a classic Knorr Quinoline Synthesis , favored for its operational simplicity, scalability, and use of inexpensive commodity reagents.[2] Unlike the Conrad-Limpach approach (which yields 4-quinolones), the Knorr protocol leverages acid-mediated cyclization of an acetoacetanilide intermediate to selectively generate the 2-quinolone isomer.[1][2]

Core Advantages of This Protocol
  • Regioselectivity: Acidic conditions strictly favor the 2-keto tautomer.[1]

  • Scalability: The workflow is designed for gram-to-multigram scale without high-pressure equipment.[1]

  • Purification: Relies on precipitation and recrystallization, minimizing chromatographic overhead.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two logical stages:

  • Amidation: Thermal condensation of o-anisidine (2-methoxyaniline) with ethyl acetoacetate to form the acetoacetanilide.[1]

  • Cyclization: Intramolecular electrophilic aromatic substitution (SEAr) mediated by concentrated sulfuric acid.[1]

Mechanistic Pathway (Graphviz Visualization)[1]

KnorrMechanism Aniline o-Anisidine (Nucleophile) Inter Intermediate: N-(2-methoxyphenyl)-3-oxobutanamide Aniline->Inter 1. Condensation (120°C, -EtOH) EAA Ethyl Acetoacetate (Electrophile) EAA->Inter Cycliz Acid-Mediated Cyclization (SEAr) Inter->Cycliz 2. H2SO4 (95°C) Product Target: 8-Methoxy-4-methylquinolin-2(1H)-one Cycliz->Product - H2O

Figure 1: Logical workflow for the Knorr synthesis of the target carbostyril.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.RoleHazard Note
2-Methoxyaniline (o-Anisidine)123.151.0SubstrateToxic/Carcinogen
Ethyl Acetoacetate 130.141.1ReagentIrritant
Sulfuric Acid (Conc. 98%) 98.08~5-10 volSolvent/CatalystCorrosive
Ethanol/Water --SolventFlammable

Equipment:

  • Three-neck round-bottom flask (250 mL)[1]

  • Reflux condenser & Dean-Stark trap (optional but recommended for Step 1)[1]

  • Overhead mechanical stirrer (essential for Step 2 due to viscosity)[1]

  • Temperature probe

Step 1: Synthesis of Acetoacetanilide Intermediate

Objective: Form the amide bond while avoiding premature cyclization.

  • Setup: Charge the reaction flask with 2-methoxyaniline (12.3 g, 100 mmol) .

  • Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 120–130°C (oil bath temperature).

    • Note: Ethanol is generated as a byproduct.[1] Use a short-path distillation head to remove ethanol continuously, driving the equilibrium forward.[1]

  • Duration: Maintain heating for 3–4 hours until ethanol evolution ceases.

  • Workup: Cool the mixture to room temperature. The intermediate, N-(2-methoxyphenyl)-3-oxobutanamide, typically solidifies.[1]

    • Checkpoint: If the oil is viscous, it can be used directly in Step 2 without further purification. For analytical purity, recrystallize from ethanol (Yield ~85-90%).[1]

Step 2: Knorr Cyclization

Objective: Effect ring closure using a dehydrating strong acid.

  • Preparation: Place 30 mL of conc. H₂SO₄ in a clean flask and heat to 70°C .

  • Addition: Add the intermediate from Step 1 (crude or purified) in small portions over 20 minutes.

    • Critical Process Parameter (CPP): Control the addition rate to keep the internal temperature below 95°C . The reaction is exothermic.[1]

  • Reaction: Once addition is complete, maintain the temperature at 95–100°C for 45–60 minutes.

    • Visual Cue: The solution will turn deep brown/red.[1]

  • Quenching: Cool the reaction mixture to ~50°C. Pour the acidic solution slowly into 300 mL of ice-water slurry with vigorous stirring.

    • Observation: The product should precipitate immediately as an off-white to pale yellow solid.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake copiously with water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from 95% Ethanol or Methanol .

    • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Characterization & Quality Control

Expected Data
PropertyValue / Description
Appearance White to pale yellow needles
Yield 65–75% (over two steps)
Melting Point ~200–205°C (Derivative dependent; verify experimentally)
Solubility Soluble in DMSO, hot EtOH; Insoluble in water
Spectroscopic Validation (Simulated)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5 (s, 1H, NH ) - Broad singlet, exchangeable.

    • δ 7.4–7.1 (m, 3H, Ar-H ) - Aromatic protons of the benzene ring.

    • δ 6.3 (s, 1H, H-3 ) - Characteristic alkene proton of the quinolone ring.

    • δ 3.9 (s, 3H, OCH₃ ) - Methoxy group.

    • δ 2.4 (s, 3H, CH₃ ) - Methyl group at position 4.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete ethanol removalUse a Dean-Stark trap or active distillation to drive equilibrium.
Charring in Step 2 Temperature too high (>110°C)Strictly monitor internal temp; add intermediate slower.
Product is Oily/Sticky Trapped acid or impuritiesTriturate the crude solid with cold diethyl ether or acetone before recrystallization.[1]
Isomer Contamination Formation of 4-quinoloneEnsure Step 2 is acidic (Knorr).[1] Thermal cyclization in inert solvent (Conrad-Limpach) favors the 4-isomer.[1][2]

References

  • Knorr Quinoline Synthesis Overview. Organic Chemistry Portal. [Link]

  • Synthesis of 4-methylcarbostyril (General Procedure). Organic Syntheses, Coll. Vol. 3, p. 580 (1955). [Link]

  • PubChem Compound Summary: 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information.[1] [Link][1]

  • Jones, G. (1977).[1] Quinolines.[1][3][4][5][6][7] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Standard reference text for Quinoline chemistry).

Sources

Application

Application Note: A Step-by-Step Guide to the Synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one

Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodology is based on the classical Knorr quinoline synthesis, a robust and reliable approach for constructing 2-quinolone cores. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and complete characterization data to ensure a self-validating and reproducible workflow.

Introduction and Scientific Rationale

Quinolin-2(1H)-one (carbostyril) frameworks are privileged structures found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The specific target of this protocol, 8-Methoxy-4-methylquinolin-2(1H)-one (CAS No. 30198-01-7)[2], serves as a key intermediate for the synthesis of more complex molecules.

The selected synthetic strategy is the Knorr quinoline synthesis, first described in 1886. This method is renowned for its efficiency in converting β-ketoanilides into 2-hydroxyquinolines (the tautomeric form of 2-quinolones) via acid-catalyzed intramolecular cyclization[3]. The choice of the Knorr pathway is dictated by its directness and use of readily available starting materials. It proceeds in two distinct, high-yielding stages:

  • Formation of the β-ketoanilide intermediate: A condensation reaction between an aniline and a β-ketoester.

  • Acid-catalyzed cyclization: An intramolecular electrophilic aromatic substitution to form the bicyclic quinolinone system.

This document provides a robust protocol that has been structured to not only guide the user through the synthesis but also to provide the scientific reasoning behind critical steps, ensuring a deeper understanding and facilitating troubleshooting.

Overall Synthetic Workflow

The synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one is achieved via a two-step process starting from 2-methoxyaniline and ethyl acetoacetate.

G Start Intermediate (β-Ketoanilide) Protonation Protonation of Carbonyls Start->Protonation H₂SO₄ Electrophile Activated Superelectrophile Protonation->Electrophile Resonance Attack Intramolecular Electrophilic Attack Electrophile->Attack Ring Closure Intermediate_Carbocation Carbocation Intermediate Attack->Intermediate_Carbocation Deprotonation Deprotonation (Aromatization) Intermediate_Carbocation->Deprotonation -H⁺ Dehydration Dehydration Deprotonation->Dehydration -H₂O Product 8-Methoxy-4-methyl- quinolin-2(1H)-one Dehydration->Product

Sources

Method

Application Notes & Protocols: Derivativatization of 8-Methoxy-4-methylquinolin-2(1H)-one for Advanced Bioassays

Abstract The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of a key analogue, 8-Methoxy-4-methylquinolin-2(1H)-one, to generate functionalized probes for modern bioassays. We detail robust protocols for N-alkylation to introduce linkers and functional groups, explain the rationale behind key experimental steps, and discuss the integration of these derivatives into downstream applications such as fluorescence imaging and targeted protein studies.

Introduction: The Quinolinone Core as a Versatile Scaffold

Quinolinone derivatives are integral to medicinal chemistry and drug discovery.[4][5] Their planar structure and capacity for substitution at multiple positions allow for the fine-tuning of pharmacological and physicochemical properties.[4][6] The specific compound, 8-Methoxy-4-methylquinolin-2(1H)-one (herein referred to as QO-1 ), offers several strategic advantages:

  • Intrinsic Biological Relevance: The methoxy group at the C8 position is known to modulate activity and can reduce the phototoxicity sometimes associated with quinoline-based compounds.[1]

  • Defined Reactive Sites: QO-1 possesses two primary sites for derivatization: the lactam nitrogen (N1) and the aromatic ring. The N-H bond is particularly amenable to substitution, providing a straightforward handle for introducing a variety of functional payloads.

  • Favorable Physicochemical Properties: The core structure provides a balance of hydrophobicity and polarity, which can be further modified through derivatization to optimize cell permeability and target engagement.

This guide focuses on preparing researchers to leverage the QO-1 scaffold by providing a detailed protocol for attaching a versatile alkyl bromide linker, which can then be used in subsequent reactions (e.g., "click" chemistry, amide coupling) to attach fluorophores, biotin tags, or other reporter molecules.

Strategic Derivatization: Targeting the N1 Position

The most direct and common strategy for functionalizing quinolin-2(1H)-ones is through alkylation of the lactam nitrogen.[7][8] This reaction proceeds via deprotonation of the N-H bond by a suitable base, forming an ambident anion. While both N- and O-alkylation are possible, N-alkylation is often the major product under standard conditions (e.g., using potassium carbonate in DMF).[7][9]

For bioassay development, we aim to introduce a linker with a terminal functional group that is orthogonal to the initial alkylation chemistry. A terminal alkyne or azide is ideal for copper-catalyzed or strain-promoted cycloaddition reactions ("click" chemistry), while a terminal carboxylic acid or amine is suited for amide bond formation.

The protocol below describes the synthesis of an intermediate, 1-(3-bromopropyl)-8-methoxy-4-methylquinolin-2(1H)-one (QO-2) , a versatile precursor for further functionalization.

Workflow for Derivatization and Bioassay Application

The overall strategy involves a two-step process: first, installing a linker onto the quinolinone core, and second, conjugating a reporter molecule to the linker for use in a specific bioassay.

G cluster_0 Step 1: Linker Installation cluster_1 Step 2: Bio-conjugation cluster_2 Step 3: Application QO1 8-Methoxy-4-methyl- quinolin-2(1H)-one (QO-1) Reagents1 1,3-Dibromopropane, K2CO3, DMF QO1->Reagents1 QO2 1-(3-Bromopropyl)-Derivative (QO-2) (Intermediate) Reagents1->QO2 Reporter Reporter Molecule (e.g., Azide-Fluorophore, Biotin-Amine) QO2->Reporter Nucleophilic Substitution QO_Final Functionalized Probe (e.g., Fluorescent or Biotinylated) Reporter->QO_Final Bioassay Bioassay (e.g., Fluorescence Microscopy, Western Blot, Pulldown) QO_Final->Bioassay Data Data Acquisition & Analysis Bioassay->Data

Figure 1. General workflow from the core quinolinone scaffold to bioassay application.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromopropyl)-8-methoxy-4-methylquinolin-2(1H)-one (QO-2)

This protocol details the N-alkylation of the starting material QO-1 using 1,3-dibromopropane.

Rationale:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the N-H of the quinolinone without causing significant side reactions. It is easily removed by filtration after the reaction.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation.

  • Reagent (1,3-Dibromopropane): Using an excess of this reagent favors the mono-alkylation product and minimizes the formation of a dimer where two quinolinone molecules are linked by a propyl chain. The terminal bromide serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
8-Methoxy-4-methylquinolin-2(1H)-one (QO-1 )189.211.0189 mg
1,3-Dibromopropane201.865.00.54 mL
Anhydrous Potassium Carbonate (K₂CO₃)138.213.0415 mg
Anhydrous Dimethylformamide (DMF)--10 mL

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-methoxy-4-methylquinolin-2(1H)-one (QO-1 , 189 mg, 1.0 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF (10 mL) via syringe.

  • Add 1,3-dibromopropane (0.54 mL, 5.0 mmol) to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The starting material (QO-1 ) should have a lower Rf than the more nonpolar product (QO-2 ). Stain with potassium permanganate if spots are not UV-active. The reaction is complete when the QO-1 spot is no longer visible.

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexane to yield the pure product QO-2 .[10]

  • Characterization: Confirm the structure of QO-2 using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the appearance of new signals corresponding to the propyl chain protons and a downfield shift of the aromatic protons adjacent to the nitrogen.[8]

Downstream Applications: Conjugation to Bioactive Payloads

The synthesized intermediate QO-2 is primed for reaction with various nucleophiles to generate functional probes.

Application Example 1: Synthesis of a Fluorescent Probe

A fluorescent probe can be synthesized by reacting QO-2 with an azide-containing fluorophore (e.g., Azide-Cy5) via a two-step process: (1) conversion of the bromide to an azide, and (2) a "click" reaction with an alkyne-fluorophore. A more direct route is reacting QO-2 with a fluorophore containing a primary amine. The resulting fluorescently-tagged quinolinone can be used for cellular imaging to study its localization and uptake. Quinolinone scaffolds are known to be amenable to creating fluorescent probes for various applications, including ion detection.[11][12]

Application Example 2: Synthesis of a Biotinylated Probe for Target ID

Reacting QO-2 with biotin-amine or a similar nucleophilic biotin derivative allows for the creation of a probe for affinity-based proteomics. This probe can be incubated with cell lysates, and the protein-probe complexes can be captured using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing potential biological targets of the quinolinone scaffold.

Bioassay Integration

The choice of bioassay depends on the specific biological question and the nature of the conjugated reporter molecule.

  • Fluorescent Probes:

    • Confocal Microscopy: Visualize the subcellular localization of the compound in live or fixed cells.

    • Flow Cytometry: Quantify cellular uptake or measure effects on cell cycle and apoptosis in a high-throughput manner.

  • Biotinylated Probes:

    • Affinity Purification/Pull-down Assays: Isolate and identify binding partners from complex biological mixtures.

    • Western Blotting: Use streptavidin-HRP conjugates to detect biotinylated proteins after transfer to a membrane, confirming target engagement.

The broad biological activities of quinoline derivatives, ranging from anticancer to antimicrobial, suggest that these probes could be valuable tools in numerous research areas.[2][13][14]

Conclusion

The 8-methoxy-4-methylquinolin-2(1H)-one core is a chemically tractable and biologically relevant scaffold for the development of customized chemical probes. The N-alkylation protocol described herein provides a reliable and straightforward method for installing a functionalizable linker. The resulting intermediate serves as a versatile platform for conjugation to a wide array of reporter molecules, enabling researchers to investigate the mechanism of action, cellular distribution, and molecular targets of this important class of compounds.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology.[Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.[Link]

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E.[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.[Link]

  • Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Management Science.[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. MDPI.[Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers.[Link]

  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate.[Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate.[Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.[Link]

  • New pyrazolo-quinoline scaffold as a reversible colorimetric fluorescent probe for selective detection of Zn 2+ ions and its imaging in live cells. RSC Advances.[Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.[Link]

  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI.[Link]

Sources

Application

Application Notes & Protocols: 8-Methoxy-4-methylquinolin-2(1H)-one as a Chemical Tool for Target Identification

Introduction: The Quinolinone Scaffold as a Privileged Structure in Chemical Biology The quinolin-2(1H)-one core is a well-recognized "privileged scaffold" in medicinal chemistry and drug discovery.[1] Compounds bearing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Chemical Biology

The quinolin-2(1H)-one core is a well-recognized "privileged scaffold" in medicinal chemistry and drug discovery.[1] Compounds bearing this heterocyclic system exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2] This wide-ranging bioactivity suggests that quinolinone derivatives interact with a diverse array of cellular targets, making them fertile ground for the discovery of novel biological pathways and therapeutic intervention points.

8-Methoxy-4-methylquinolin-2(1H)-one is a specific member of this family with documented antibacterial and antifungal activities.[3] Its defined structure and biological effects make it an excellent candidate for development into a chemical tool for target deconvolution. The identification of its molecular targets is a critical step in understanding its mechanism of action and unlocking its full therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically employ 8-Methoxy-4-methylquinolin-2(1H)-one as a chemical probe for target identification. We will delve into the design of affinity-based and photo-reactive probes derived from the parent molecule and provide detailed protocols for their application in cell-based systems.

Physicochemical Properties of 8-Methoxy-4-methylquinolin-2(1H)-one

A thorough understanding of the parent compound's properties is essential for designing effective chemical probes.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem[4]
Molecular Weight 189.21 g/mol PubChem[4]
IUPAC Name 8-methoxy-4-methyl-1H-quinolin-2-onePubChem[4]
CAS Number 30198-01-7PubChem[4]

Strategic Derivatization of 8-Methoxy-4-methylquinolin-2(1H)-one for Target Identification

To be utilized as a chemical tool for target identification, 8-Methoxy-4-methylquinolin-2(1H)-one must be chemically modified to incorporate a reporter or a reactive group. The key to successful probe design is to introduce these modifications at a position that does not disrupt the compound's interaction with its biological target(s). Structure-activity relationship (SAR) studies, where available, are invaluable in guiding this process. In their absence, derivatization at positions distal to key pharmacophoric elements is a rational starting point. For the 8-Methoxy-4-methylquinolin-2(1H)-one scaffold, the methoxy group at the 8-position or the methyl group at the 4-position present potential sites for modification.

Below, we propose the synthesis of three classes of chemical probes derived from 8-Methoxy-4-methylquinolin-2(1H)-one, each tailored for a specific target identification strategy.

Probe Design Workflow

G cluster_0 Probe Design & Synthesis cluster_1 Probe Types Parent_Molecule 8-Methoxy-4-methyl- quinolin-2(1H)-one SAR_Analysis SAR Analysis & Computational Modeling Parent_Molecule->SAR_Analysis Identify non-essential positions for modification Probe_Synthesis Chemical Synthesis SAR_Analysis->Probe_Synthesis Affinity_Probe Affinity Probe (e.g., Biotin-linked) Probe_Synthesis->Affinity_Probe Photoaffinity_Probe Photo-affinity Probe (e.g., Diazirine-containing) Probe_Synthesis->Photoaffinity_Probe ABPP_Probe Activity-Based Probe (e.g., with electrophilic warhead) Probe_Synthesis->ABPP_Probe

Caption: Workflow for designing chemical probes from a parent molecule.

I. Affinity-Based Target Identification

Affinity-based pull-down is a robust and widely used method for isolating the binding partners of a small molecule.[5] This technique involves immobilizing a derivatized version of the small molecule (the "bait") onto a solid support (e.g., agarose or magnetic beads) and incubating it with a cell lysate. Proteins that bind to the bait are then selectively enriched and subsequently identified by mass spectrometry.

Design and Synthesis of an Affinity Probe

A common and effective affinity tag is biotin, due to its high-affinity interaction with streptavidin. The synthesis of a biotinylated probe of 8-Methoxy-4-methylquinolin-2(1H)-one can be envisioned through the introduction of a linker arm at a suitable position on the quinolinone scaffold, which is then conjugated to biotin.

Protocol: Affinity Pull-Down Assay

Objective: To identify proteins that bind to 8-Methoxy-4-methylquinolin-2(1H)-one in a cell lysate.

Materials:

  • Biotinylated 8-Methoxy-4-methylquinolin-2(1H)-one probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Control beads (streptavidin beads without probe)

  • Excess free 8-Methoxy-4-methylquinolin-2(1H)-one (for competition assay)

Procedure:

  • Probe Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads according to the manufacturer's instructions.

    • Wash the beads to remove any unbound probe.

  • Cell Lysis:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Affinity Pull-Down:

    • Incubate the cleared cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • For the competition control, pre-incubate the lysate with an excess of free, unmodified 8-Methoxy-4-methylquinolin-2(1H)-one before adding the probe-immobilized beads.

    • Use an equivalent amount of control beads incubated with lysate as a negative control.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands that are present in the probe pull-down but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

II. Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique that enables the covalent cross-linking of a small molecule to its target protein upon photoactivation.[6] This method is particularly advantageous as it can capture both high and low-affinity interactions and can be performed in living cells, preserving the native cellular environment.[7]

Design and Synthesis of a Photo-Affinity Probe

A photo-affinity probe of 8-Methoxy-4-methylquinolin-2(1H)-one would incorporate a photo-reactive moiety, such as a diazirine or benzophenone, and a reporter tag, typically an alkyne or azide for subsequent "click" chemistry-based detection or enrichment.[8][9]

Protocol: In-Cell Photo-Affinity Labeling

Objective: To covalently label the protein targets of 8-Methoxy-4-methylquinolin-2(1H)-one in live cells.

Materials:

  • Photo-affinity probe of 8-Methoxy-4-methylquinolin-2(1H)-one (containing a photo-reactive group and a click chemistry handle)

  • Cultured cells of interest

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Click chemistry reagents (e.g., biotin-azide or a fluorescent azide, and the appropriate catalyst)

  • Cell lysis buffer

  • Streptavidin beads (for biotinylated targets) or appropriate affinity resin

Procedure:

  • Probe Incubation:

    • Treat cultured cells with the photo-affinity probe at various concentrations and for different durations to optimize labeling.

    • Include a control group treated with a vehicle (e.g., DMSO).

  • Photo-Crosslinking:

    • Irradiate the cells with UV light to activate the photo-reactive group and induce covalent cross-linking to target proteins.

  • Cell Lysis and "Click" Reaction:

    • Harvest and lyse the cells.

    • Perform a click reaction to attach a biotin or fluorescent tag to the alkyne or azide handle on the probe-labeled proteins.

  • Enrichment and Identification:

    • If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

    • Elute the enriched proteins.

    • Separate the proteins by SDS-PAGE and identify them by in-gel fluorescence scanning (for fluorescently tagged proteins) or by Western blotting followed by mass spectrometry.

G cluster_0 Photo-Affinity Labeling Workflow Cell_Incubation Incubate live cells with photo-affinity probe UV_Irradiation UV Irradiation (e.g., 365 nm) Cell_Incubation->UV_Irradiation Covalent cross-linking Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Chemistry Click Chemistry with Biotin/Fluorescent Tag Cell_Lysis->Click_Chemistry Enrichment Enrichment of Labeled Proteins Click_Chemistry->Enrichment Identification Protein Identification (Mass Spectrometry) Enrichment->Identification

Caption: Workflow for in-cell photo-affinity labeling.

III. Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to directly assess the functional state of enzymes in complex biological systems.[10] If 8-Methoxy-4-methylquinolin-2(1H)-one is found to inhibit a particular enzyme class, an ABPP probe can be designed to covalently label the active site of these enzymes.

Design and Synthesis of an ABPP Probe

An ABPP probe based on 8-Methoxy-4-methylquinolin-2(1H)-one would consist of three key components: the quinolinone scaffold for target recognition, a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site, and a reporter tag for detection and enrichment.

Protocol: Competitive ABPP for Target Identification

Objective: To identify enzyme targets of 8-Methoxy-4-methylquinolin-2(1H)-one by competitive displacement of a broad-spectrum ABPP probe.

Materials:

  • Unmodified 8-Methoxy-4-methylquinolin-2(1H)-one

  • A broad-spectrum ABPP probe for the enzyme class of interest

  • Cell lysate

  • Click chemistry reagents

  • Streptavidin beads

  • SDS-PAGE and mass spectrometry reagents

Procedure:

  • Competitive Inhibition:

    • Pre-incubate the cell lysate with varying concentrations of 8-Methoxy-4-methylquinolin-2(1H)-one.

    • Include a vehicle control.

  • Probe Labeling:

    • Add the broad-spectrum ABPP probe to the lysates and incubate to allow for covalent labeling of active enzymes.

  • Click Reaction and Enrichment:

    • Perform a click reaction to attach a biotin tag to the labeled enzymes.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Analysis and Identification:

    • Elute and separate the enriched proteins by SDS-PAGE.

    • Visualize the protein bands. Proteins that are targeted by 8-Methoxy-4-methylquinolin-2(1H)-one will show a dose-dependent decrease in labeling by the ABPP probe.

    • Identify the proteins of interest by mass spectrometry.

IV. Computational Approaches for Target Prediction

In parallel with experimental approaches, computational methods can provide valuable insights into the potential targets of 8-Methoxy-4-methylquinolin-2(1H)-one.[11] Techniques such as molecular docking and pharmacophore modeling can be used to screen libraries of protein structures for potential binding partners.[12] These in silico methods can help prioritize experimental efforts and generate testable hypotheses.

Conclusion and Future Perspectives

8-Methoxy-4-methylquinolin-2(1H)-one, a member of the privileged quinolinone family, holds significant promise as a starting point for the development of chemical tools for target identification. By strategically modifying this core scaffold to create affinity, photo-affinity, and activity-based probes, researchers can unlock the secrets of its biological activity. The protocols outlined in these application notes provide a roadmap for the experimental journey from a bioactive small molecule to the identification and validation of its cellular targets, thereby accelerating the drug discovery and development process.

References

  • Abubakar, M. G., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Nowak, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central.
  • Wyrębek, P., et al. (2024).
  • Kimmel, R., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
  • Mendez-Ardoy, A., et al. (2020). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[4]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC - NIH.

  • Laya, M., et al. (2011). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC - NIH.
  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Aly, A. A., & Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Czeleń, P. (2024).
  • Zhang, W., et al. (2013). Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Chen, Y., et al. (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. PMC - PubMed Central.
  • Hsu, K. L., et al. (2017).
  • Dubinsky, L., et al. (2020).
  • Wang, B. L., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. PubMed.
  • Sasmal, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Enamine. (n.d.). Photoaffinity Compounds. Enamine.
  • Wang, S., et al. (2018).
  • Gashaw, H., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery.
  • Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. Retrieved from [Link]

  • Madsen, A. S., & Gothelf, K. V. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • Biosynth. (n.d.). 6-Methoxy-2-methylquinolin-4(1H)-one. Biosynth.
  • Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Corson, T. W., & Crews, C. M. (2007).
  • Kallitsis, I., et al. (2025). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science (RSC Publishing).
  • Yang, Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE.
  • Kumar, A., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Vankayala, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Le, D., et al. (2025). Advances In The Application Of Click Chemistry In The Research Of Targeted Therapeutic Drugs.
  • Li, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. MDPI.
  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube.
  • Ghosh, S., et al. (2019). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • Parker, C. G., & Histen, G. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central.
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • Chen, Y., et al. (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides.
  • Dubinsky, L., et al. (2025).
  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.
  • Taylor & Francis. (n.d.). Photoaffinity labeling – Knowledge and References. Taylor & Francis.
  • Kumar, D., & Kulkarni, S. S. (2023). Medicinal Chemistry of Next Generation Vaccine Adjuvants. American Chemical Society.

Sources

Method

Application Note: Experimental Use of 8-Methoxy-4-methylquinolin-2(1H)-one in Medicinal Chemistry

[1] Introduction: The Privileged Scaffold Status 8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Scaffold Status

8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets.[1] While often utilized as a synthetic intermediate, its specific substitution pattern offers unique medicinal properties:

  • 8-Methoxy Group: Provides a hydrogen bond acceptor site and modulates metabolic stability compared to the parent 8-hydroxyquinoline (a potent metal chelator).[1] It influences the electronic density of the benzene ring, affecting

    
     stacking interactions in protein binding pockets.
    
  • 4-Methyl Group: Introduces steric bulk and lipophilicity, often restricting bond rotation in receptor pockets to lock bioactive conformations.[1]

  • Lactam Core (2-one): Serves as a robust hydrogen bond donor/acceptor motif or a precursor for converting the C=O functionality into a leaving group (Cl/Br) for nucleophilic substitution.[1]

This guide details the synthesis, functionalization, and biological profiling of this scaffold, specifically for researchers developing kinase inhibitors (e.g., EGFR), antimicrobial agents, and cannabinoid receptor modulators.

Module 1: Robust Synthesis Protocol (Knorr Cyclization)

The most reliable route to 8-methoxy-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis using polyphosphoric acid (PPA).[1] This method minimizes side reactions compared to sulfuric acid-mediated cyclization.[1]

Reagents & Equipment[1][2][3]
  • Reactants: o-Anisidine (2-Methoxyaniline) [1.0 eq], Ethyl Acetoacetate [1.1 eq].[1]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (commercial grade, viscous liquid).

  • Work-up: Crushed ice, Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH), Ethyl Acetate.

  • Equipment: Overhead mechanical stirrer (essential due to PPA viscosity), oil bath.

Step-by-Step Methodology
  • Condensation (Formation of Acetoacetanilide):

    • In a round-bottom flask, mix o-anisidine and ethyl acetoacetate.

    • Heat to 110°C for 2 hours. Monitor the removal of ethanol (byproduct) via a distillation head to drive the equilibrium forward.

    • Checkpoint: TLC should show consumption of the aniline.[1]

  • Cyclization (Ring Closure):

    • Cool the intermediate acetoacetanilide to 60°C.

    • Add PPA (approx. 5–10 g per 1 g of reactant).[1]

    • Critical Step: Heat the mixture to 120–130°C with vigorous mechanical stirring. Maintain for 3–4 hours.

    • Note: Do not exceed 140°C to prevent charring/tar formation.[1]

  • Quenching & Isolation:

    • Cool the reaction mixture to ~80°C (still flowable).

    • Pour the syrup slowly into a beaker of crushed ice with rapid stirring.

    • Neutralize the resulting suspension with 25% NaOH or NH₄OH until pH ~7–8.[1] The product will precipitate as a solid.[1]

    • Filter the solid and wash copiously with cold water.[1]

  • Purification:

    • Recrystallize from Ethanol or Acetic Acid .[1]

    • Yield Expectation: 70–85%.[1]

    • Appearance: Off-white to pale yellow needles.[1]

Module 2: Divergent Functionalization Strategies

Once the scaffold is synthesized, it serves as a branching point for two distinct chemical spaces: N-Alkylation (retaining the lactam) and C2-Activation (aromatizing to quinoline).

Pathway A: N1-Alkylation (Lactam Retention)

Used to generate N-substituted derivatives often seen in antipsychotic or antimicrobial research.[1]

  • Conditions: K₂CO₃ (3.0 eq), Alkyl Halide (1.2 eq), DMF, 60°C, 12 h.

  • Mechanism: The base deprotonates the N-H. While O-alkylation is possible (lactim form), the N-alkylation (lactam form) is thermodynamically favored under these conditions for quinolin-2-ones.[1]

  • Validation: Appearance of N-CH₂ signals in ¹H NMR (~4.2 ppm) and retention of the C=O signal in ¹³C NMR (~162 ppm).

Pathway B: Activation to 2-Chloroquinoline

Used to access 2-amino or 2-alkoxy derivatives via S_NAr (Nucleophilic Aromatic Substitution).[1]

  • Reagents: Phosphorus Oxychloride (POCl₃) [Neat or with Toluene].[1]

  • Protocol: Reflux the quinolin-2-one in neat POCl₃ for 2–4 hours.

  • Safety: Quench excess POCl₃ carefully into ice water.[1]

  • Product: 2-Chloro-8-methoxy-4-methylquinoline.[1] This intermediate is highly reactive toward amines (e.g., aniline derivatives) to form kinase inhibitors.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent divergent pathways.

G start o-Anisidine + Ethyl Acetoacetate inter Intermediate: Acetoacetanilide start->inter 110°C, -EtOH cycliz Cyclization (PPA, 120°C) inter->cycliz core SCAFFOLD: 8-Methoxy-4-methyl- quinolin-2(1H)-one cycliz->core pathA Path A: N-Alkylation (K2CO3, R-X) core->pathA pathB Path B: Chlorination (POCl3, Reflux) core->pathB prodA N-Substituted Lactams (Antimicrobial/CNS) pathA->prodA interB 2-Chloro-8-methoxy- 4-methylquinoline pathB->interB prodB 2-Amino/Anilino Derivatives (Kinase Inhibitors) interB->prodB S_NAr (R-NH2)

Figure 1: Synthetic workflow from raw materials to divergent medicinal chemistry applications.

Biological Application Context

Kinase Inhibition (EGFR/HER2)

Researchers often convert the 2-one to the 2-chloro derivative (Path B above) and then couple it with substituted anilines.[1]

  • Rationale: The 8-methoxy group mimics the quinazoline core of drugs like Gefitinib but with altered solubility and metabolic profiles.

  • SAR Insight: The methoxy group at position 8 can improve selectivity by interacting with specific residues in the ATP-binding pocket that are inaccessible to unsubstituted quinolines.[1]

Physicochemical Properties & Tautomerism

Understanding the tautomeric equilibrium is vital for docking studies.[1]

  • Solid State/Solution: Predominantly exists as the 2-one (lactam) tautomer.[1]

  • Fluorescence: This scaffold exhibits intrinsic fluorescence.[1]

    • Excitation: ~320 nm[1]

    • Emission: ~390–410 nm (Solvent dependent)[1]

    • Application: Can be used as an intrinsic fluorescent probe to monitor binding affinity without bulky tag attachment.[1]

Analytical Validation Data

ParameterSpecification / Observation
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 190–192°C (Recrystallized from EtOH)
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, 4-Me), 3.92 (s, 3H, 8-OMe), 6.45 (s, 1H, H-3), 7.1–7.5 (m, 3H, Ar-H), 11.2 (br s, 1H, NH).
Key IR Bands 1650–1660 cm⁻¹ (Strong C=O stretch, Lactam), 3100–3200 cm⁻¹ (Broad N-H).
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in water.[1]

References

  • Preparation of Quinoline Derivatives: Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters. [1]

  • Knorr Synthesis Mechanism & Protocols: Jones, G. (1977).[1] The Synthesis of Quinolines and Acridines.[2][3] The Chemistry of Heterocyclic Compounds. [1]

  • Biological Activity of 8-Methoxyquinoline Derivatives: Prachayasittikul, V., et al. (2013).[1][4] Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline and 8-Methoxyquinoline Derivatives.[1][5] EXCLI Journal.

  • Tautomerism in Quinolinones: Elguero, J., et al. (1976).[1][6] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • EGFR Kinase Inhibition (4-Anilinoquinoline analogs): Solomon, V. R., & Lee, H. (2011).[4] Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[1] Current Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Methoxy-4-methylquinolin-2(1H)-one Synthesis

Topic: Optimization of Yield and Purity in Knorr Quinoline Synthesis Target Molecule: 8-Methoxy-4-methylquinolin-2(1H)-one Methodology: Two-Step Knorr Synthesis (via Acetoacetanilide) Core Directive & Strategy From the D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Knorr Quinoline Synthesis Target Molecule: 8-Methoxy-4-methylquinolin-2(1H)-one Methodology: Two-Step Knorr Synthesis (via Acetoacetanilide)

Core Directive & Strategy

From the Desk of the Senior Application Scientist:

Synthesizing 8-methoxy-4-methylquinolin-2(1H)-one requires navigating a bifurcation in quinoline chemistry: the competition between the Knorr pathway (yielding the target 2-one) and the Conrad-Limpach pathway (yielding the unwanted 4-one isomer).

The presence of the 8-methoxy group adds a layer of complexity. While it activates the ring for cyclization, it renders the molecule susceptible to demethylation and oxidative tarring under the harsh acidic conditions typically used in Knorr syntheses.

This guide abandons the "add A to B" format in favor of a mechanistic control strategy . We will focus on two critical control points:

  • Thermodynamic Control during condensation to lock in the amide intermediate.

  • Viscosity & Thermal Management during cyclization to prevent charring.

Experimental Workflow & Logic

Pathway Visualization

The following diagram illustrates the critical divergence point between the desired product and the common impurity.

Knorr_Synthesis_Pathway Start o-Anisidine + Ethyl Acetoacetate Condition_HighTemp High Temp (>110°C) Thermodynamic Control Start->Condition_HighTemp Reflux (Toluene/Xylene) Condition_LowTemp Low Temp (<80°C) Kinetic Control Start->Condition_LowTemp Room Temp / Acid Cat Intermediate_Amide INTERMEDIATE A: Acetoacetanilide (Amide Bond Formed) Condition_HighTemp->Intermediate_Amide Favored Path Intermediate_Imine INTERMEDIATE B: beta-Aminoacrylate (Schiff Base Formed) Condition_LowTemp->Intermediate_Imine Avoid this path Cyclization_Acid Acid Cyclization (PPA or H2SO4) Intermediate_Amide->Cyclization_Acid Cyclization_Thermal Thermal Cyclization (Dowtherm A) Intermediate_Imine->Cyclization_Thermal Product_Target TARGET: 8-Methoxy-4-methyl- quinolin-2(1H)-one Cyclization_Acid->Product_Target Ring Closure Product_Impurity IMPURITY: 4-Hydroxyquinoline Isomer Cyclization_Thermal->Product_Impurity

Caption: Divergence of Knorr (Green path) vs. Conrad-Limpach (Red path) synthesis based on initial condensation temperature.

Module 1: The Pre-Cyclization Phase (Amide Formation)

Objective: Isolate N-(2-methoxyphenyl)-3-oxobutanamide (the acetoacetanilide). Critical Failure Point: Formation of the enamine (Schiff base) leading to the wrong isomer.

Protocol Parameters
ParameterSettingRationale
Solvent Xylene or TolueneHigh boiling point required to drive equilibrium toward the amide (thermodynamic product).
Stoichiometry 1:1.1 (Aniline:Ester)Slight excess of ethyl acetoacetate compensates for volatility losses during reflux.
Apparatus Dean-Stark TrapMandatory. Continuous water removal drives the condensation to completion.
Troubleshooting Guide

Q: My intermediate is an oil that won't solidify. What happened?

  • Cause: You likely have a mixture of the amide (product) and unreacted o-anisidine. The methoxy group increases solubility, making crystallization difficult.

  • Fix:

    • Perform a high-vacuum distillation to remove unreacted ethyl acetoacetate.

    • Triturate the oily residue with cold hexanes or diethyl ether. Scratch the flask walls with a glass rod to induce nucleation.

    • Validation: Check TLC (30% EtOAc/Hexane). The amide should be a distinct spot with lower R_f than the starting aniline.

Q: Why not do a "one-pot" synthesis?

  • Insight: While possible, one-pot methods often leave unreacted ester. When acid is added for step 2, the ester polymerizes, creating a "black tar" that traps your product. Isolating the solid amide intermediate is the single best way to improve yield.

Module 2: The Cyclization Phase (Ring Closure)

Objective: Intramolecular electrophilic aromatic substitution to close the ring. Critical Failure Point: Demethylation of the 8-methoxy group or charring.

The Acid Choice: PPA vs. Sulfuric Acid

For 8-methoxy substrates, Polyphosphoric Acid (PPA) is strictly superior to concentrated Sulfuric Acid (


).
  • 
     Risk:  Strong oxidizing potential causes charring; high acidity promotes ether cleavage (demethylation) to the 8-hydroxy analogue.
    
  • PPA Benefit: Acts as a milder Lewis acid/solvent mixture. It is viscous, which suppresses diffusion-controlled side reactions (like polymerization).

Optimized Protocol
  • Ratio: Use 10g of PPA per 1g of Intermediate.

  • Temperature Ramp:

    • Start at 60°C : Mix the solid intermediate into PPA. Stir until homogenous.

    • Ramp to 100-110°C : Hold for 2-3 hours. Do not exceed 120°C.

    • Note: Standard Knorr protocols often cite 140°C. This is too high for methoxy-derivatives and will lower yield.

Troubleshooting Flowchart

Troubleshooting_Cyclization Problem Issue: Low Yield / Black Tar Check_Temp Did reaction temp exceed 120°C? Problem->Check_Temp Check_Acid Did you use Conc. H2SO4? Check_Temp->Check_Acid No Solution_Temp ACTION: Lower Temp to 100°C. Methoxy group is heat-sensitive. Check_Temp->Solution_Temp Yes Check_Color Is product brown/sticky? Check_Acid->Check_Color No (Used PPA) Solution_Acid ACTION: Switch to PPA. H2SO4 causes oxidative tarring. Check_Acid->Solution_Acid Yes Solution_Workup ACTION: Improve Quench. Pour into crushed ice with vigorous stirring. Neutralize to pH 7. Check_Color->Solution_Workup Yes Solution_Purity ACTION: Recrystallize. Use Ethanol or Methanol. Check_Color->Solution_Purity No (White/Off-white)

Caption: Decision tree for diagnosing yield loss during the cyclization step.

Module 3: Work-up and Purification

Q: The PPA mixture is too thick to pour. How do I quench it?

  • Technique: Do not let the reaction cool to room temperature completely, or it will solidify into a glass.

  • Protocol: When the reaction is complete, cool to ~60-70°C. Pour the warm syrup slowly into a beaker of crushed ice (not water) with rapid mechanical stirring. The product should precipitate as a solid.

Q: My product is grey/brown. How do I purify it?

  • Standard: Recrystallization from Ethanol (95%) or Methanol .

  • Advanced (for stubborn color): Dissolve the crude solid in dilute NaOH (the lactam tautomer allows solubility in base). Filter off any insoluble black tar. Then, re-acidify the filtrate with dilute HCl to reprecipitate the pure off-white quinolinone.

    • Warning: Do not heat the basic solution for long, or you risk opening the lactam ring.

References

  • Revisiting the Knorr Synthesis: Solingapuram Sai, K. K., Gilbert, T. M., & Klumpp, D. A. (2007).[1] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764.

  • Polyphosphoric Acid Utility: Mendoza, L., et al. (2023).[1][2] Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47.[2]

  • Synthesis of Methoxy-Substituted Quinolines: Desai, N. C., et al. (2021). Synthesis and biological evaluation of some new quinoline based derivatives. ResearchGate (General Protocol Verification).

  • General Quinolinone Synthesis Review: Wakharde, A. A., et al. (2014). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

Sources

Optimization

Technical Support Center: Purification of 8-Methoxy-4-methylquinolin-2(1H)-one

Welcome to the technical support center for the purification of 8-Methoxy-4-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Methoxy-4-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the isolation and purification of this important quinolinone derivative. Our approach is rooted in foundational chemical principles to not only solve immediate issues but also to empower you with the expertise to anticipate and prevent future purification hurdles.

Introduction: The Challenge of Purity

8-Methoxy-4-methylquinolin-2(1H)-one is a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved through variations of the Knorr quinoline synthesis or the Conrad-Limpach-Knorr reaction, involves high temperatures and strong acidic conditions.[1][2][3] These forceful conditions, while effective for the desired cyclization, are also a primary source of impurities, including isomeric byproducts, unreacted starting materials, and polymeric tars.[4] Achieving high purity is therefore a non-trivial but critical step for any downstream application. This guide provides a systematic, question-and-answer-based approach to troubleshooting the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The Crude Product is a Dark, Tarry Oil or Solid

Question: My reaction workup has resulted in a dark brown or black, sticky solid. What causes this, and how can I begin to purify my target compound from this mixture?

Answer: This is a very common issue, particularly with syntheses like the Skraup or Knorr, which use strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][4]

  • Causality: The harsh reaction conditions can lead to the polymerization and degradation of the aniline starting material and the β-ketoanilide intermediate. This results in the formation of high-molecular-weight, colored, tarry substances that are difficult to handle.

  • Troubleshooting Strategy:

    • Initial Cleanup (Acid-Base Extraction): Before attempting more refined techniques, a liquid-liquid extraction can be highly effective. Dissolve the crude tar in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic aniline, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid catalyst.[5] The quinolinone product is neutral and should remain in the organic layer.

    • Trituration: If the crude material is a solid, trituration can be effective. This involves stirring the solid with a solvent in which the desired product has low solubility, but the impurities are soluble. For this compound, try stirring the crude solid with cold diethyl ether or a hexane/ethyl acetate mixture. The tarry impurities may dissolve, leaving a more purified, lighter-colored solid.

    • "Sacrificial" Silica Plug: As a last resort before column chromatography, you can dissolve the crude material in a minimal amount of DCM and pass it through a short plug of silica gel in a Hirsch or Büchner funnel. Elute with a slightly more polar solvent (e.g., 9:1 DCM:Ethyl Acetate). The highly polar, colored tars will often irreversibly bind to the top of the silica, providing a significantly cleaner filtrate.

Issue 2: Recrystallization Fails to Yield Pure Crystals

Question: I'm struggling to recrystallize my 8-Methoxy-4-methylquinolin-2(1H)-one. It either "oils out" upon cooling or crashes out as a fine, impure powder. What is the optimal recrystallization protocol?

Answer: Recrystallization is a powerful technique but is highly dependent on selecting the correct solvent system. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. A fine powder suggests the solution was cooled too quickly, trapping impurities.

  • Causality & Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. The quinolinone core provides polarity and hydrogen bonding capabilities (N-H and C=O), while the methyl and methoxy groups add lipophilic character.[6] A solvent system that balances these properties is key.

  • Troubleshooting & Protocol:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point is alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone). Often, a two-solvent system (one in which the compound is soluble and one in which it is not) provides the best results.

    • Recommended Solvent Systems: Based on the structure, the following systems are recommended for screening.

Solvent/SystemRationale
Ethanol Often a good single solvent for polar, crystalline compounds.[6]
Ethyl Acetate / Hexane A versatile non-polar/polar combination. Dissolve in hot ethyl acetate and add hot hexane dropwise until turbidity persists.
Dichloromethane / Diethyl Ether Dissolve in a minimal amount of warm DCM, then slowly add diethyl ether.
Toluene Higher boiling point allows for dissolution of less soluble impurities.[6]
  • Step-by-Step Recrystallization Protocol:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the primary solvent (e.g., Ethanol) in small portions while heating and stirring until the solid just dissolves. Do not add a large excess.

    • If using a two-solvent system, add the anti-solvent (e.g., Hexane) dropwise to the hot solution until you see persistent cloudiness. Add a drop or two of the primary solvent to redissolve.

    • If the solution is colored, you may add a spatula tip of activated charcoal and boil for a few minutes before hot filtration.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. For best crystal growth, insulate the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Issue 3: Poor Separation in Column Chromatography

Question: My compound is either streaking badly on the TLC plate, sticking to the baseline, or co-eluting with an unknown impurity during column chromatography. How can I improve my separation?

Answer: This indicates a problem with your choice of stationary or mobile phase. The polar N-H and carbonyl groups of the quinolinone can interact strongly with the acidic silanol groups on standard silica gel, causing streaking (tailing).

  • Causality & Optimization:

    • Streaking/Tailing: This is often caused by strong analyte-stationary phase interactions. Adding a small amount of a polar modifier to your eluent can mitigate this. For example, adding 0.5-1% triethylamine (NEt₃) can deactivate the acidic sites on the silica, while adding 0.5-1% acetic acid can help if your compound is basic. Given the N-H group, a small amount of acid or a more polar solvent like methanol is often beneficial.

    • Baseline Retention: If your product does not move from the baseline, your eluent is not polar enough.

    • Co-elution: If your product co-elutes with an impurity, you need to increase the resolution. This is achieved by finding a solvent system where the difference in Rf values between your product and the impurity is maximized.

  • Recommended Mobile Phases for Silica Gel Chromatography: It is critical to first optimize the separation on an analytical TLC plate before running a column. Aim for an Rf value of ~0.3 for your target compound.

Eluent System (v/v)Typical Starting RatioApplication Notes
Hexane / Ethyl Acetate 80:20 to 50:50A standard, versatile system. Increase ethyl acetate polarity to decrease Rf.
Dichloromethane / Methanol 99:1 to 95:5Excellent for more polar compounds. The methanol is very effective at moving polar compounds off the baseline.[7]
Dichloromethane / Acetone 95:5 to 80:20Acetone is a good alternative to ethyl acetate and can sometimes provide different selectivity.
  • Flash Chromatography Protocol:

    • Select a solvent system based on TLC analysis (target Rf ≈ 0.3).

    • Dry-load your sample for best results: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Pack the column with silica gel in your starting eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Run the column using a gradient elution if necessary (starting with a less polar mixture and gradually increasing polarity).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 4: Analytical Data (NMR) Shows Persistent Impurities

Question: My ¹H NMR spectrum is clean except for a few persistent, unidentifiable peaks. What are the most likely contaminants after purification?

Answer: Even after careful purification, certain impurities can persist. Understanding the reaction mechanism helps in identifying them.

  • Likely Impurities:

    • Unreacted Starting Materials:

      • o-Anisidine: Look for characteristic aromatic signals and a broad amine (NH₂) peak.

      • Ethyl acetoacetate (or similar β-ketoester): May be present if the initial condensation was incomplete. Look for the characteristic quartet and triplet of an ethyl group and singlets for the methyl and methylene protons.

    • Isomeric Byproduct (4-hydroxy-8-methoxy-2-methylquinoline): The Conrad-Limpach-Knorr synthesis can yield both 2-quinolones and 4-quinolones depending on the cyclization conditions (temperature and acid strength).[1][3] This isomer will have a very similar mass and polarity, making it difficult to separate. Careful optimization of chromatography or fractional crystallization may be required. Its NMR spectrum will be distinct but share features with your target compound.

    • Solvent Residues: Common solvents like ethyl acetate, hexane, DCM, and ethanol are often visible in NMR spectra. Compare your unknown peaks to standard solvent shift tables.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow for troubleshooting and executing the purification of 8-Methoxy-4-methylquinolin-2(1H)-one.

G cluster_0 Initial Assessment of Crude Product cluster_1 Purification Strategy Crude Crude Product (Post-Workup) Assess Assess Physical State Crude->Assess Solid Solid / Amorphous Powder Assess->Solid Solid Oil Dark, Tarry Oil Assess->Oil Oil Triturate Trituration (e.g., with cold Ether) Solid->Triturate AcidBase Acid-Base Extraction Oil->AcidBase If soluble Recrystallize Recrystallization (Solvent Screening) Triturate->Recrystallize If solid is obtained Column Column Chromatography Recrystallize->Column Failure Pure Pure Product Recrystallize->Pure Success Column->Pure AcidBase->Column

Caption: Decision tree for initial purification strategy.

G start Crude Product step1 Step 1 Dissolve in Minimum Hot Solvent start->step1 step2 Step 2 Hot Filtration (optional, for insolubles) step1->step2 step3 Step 3 Slow Cooling to Room Temperature step2->step3 step4 Step 4 Further Cooling in Ice Bath step3->step4 step5 Step 5 Vacuum Filtration to Collect Crystals step4->step5 end Pure Crystalline Product step5->end

Caption: Standard workflow for recrystallization.

References

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • Montes, A. V., et al. (2008). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2035. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Available at: [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3174. Available at: [Link]

  • Abdou, M. M. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Available at: [Link]

  • Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ResearchGate. (2016). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Available at: [Link]

  • SIELC. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ACS Omega. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Available at: [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. Available at: [Link]

  • Molecules. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available at: [Link]

  • Molecules. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ResearchGate. (2019). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available at: [Link]

  • ACS Publications. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • Unknown Source. (n.d.). Quinoline.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Available at: [Link]

  • ResearchGate. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Available at: [Link]

  • MDPI. (n.d.). NMR Characterization of Lignans. Available at: [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

  • ResearchGate. (2013). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Available at: [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Quinolin-2(1H)-one Scaffolds

Subject: Improving 8-Methoxy-4-methylquinolin-2(1H)-one solubility for biological assays Ticket ID: SOL-Q2-8M4M Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open Introduction: The "Brick Dust...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving 8-Methoxy-4-methylquinolin-2(1H)-one solubility for biological assays Ticket ID: SOL-Q2-8M4M Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

Introduction: The "Brick Dust" Challenge

You are likely encountering a phenomenon known in medicinal chemistry as "brick dust" behavior. The compound 8-Methoxy-4-methylquinolin-2(1H)-one possesses a planar, aromatic bicyclic core (quinolinone) reinforced by a lactam (amide-like) backbone.

While the methoxy group at position 8 and the methyl at position 4 add minor steric bulk, the molecule’s tendency to stack via


-

interactions creates high crystal lattice energy. When you spike a DMSO stock of this compound into an aqueous buffer (PBS or media), the water molecules cannot overcome this lattice energy, causing the compound to "crash out" (precipitate) almost instantly. This results in false negatives in bioassays or erratic dose-response curves.

This guide provides three tiered solutions, moving from simple protocol adjustments to advanced formulation strategies.

Tier 1: The DMSO "Solvent Shift" Protocol

Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous media causes "shock precipitation." Solution: Use an intermediate dilution step to lower the kinetic energy barrier of mixing.

FAQ: DMSO Limits

Q: How much DMSO can I safely use in my cell assay? A: Standard best practice is < 0.5% v/v final concentration.[1][2]

  • < 0.1%: Ideal for sensitive GPCR or ion channel assays.

  • 0.5%: Generally tolerated by robust cell lines (e.g., HeLa, HEK293).

  • > 1.0%: High Risk. Causes membrane permeabilization and cytotoxicity, leading to artifacts [1].

Protocol: Intermediate Solvent Shifting

Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead, step it down.

  • Primary Stock: Dissolve compound at 10 mM in 100% DMSO. Vortex until clear.

  • Intermediate Stock: Dilute the Primary Stock 1:10 into 100% DMSO (not water) to create a 1 mM working solution.

  • Dosing Step: Add the 1 mM stock to your assay buffer.

    • Example: 1 µL of 1 mM stock into 199 µL media = 5 µM final concentration at 0.5% DMSO.

Why this works: It improves pipetting accuracy (larger volumes) and prevents the formation of local "supersaturated zones" that trigger nucleation.

Tier 2: Molecular Encapsulation (Cyclodextrins)

Issue: DMSO alone is insufficient; the compound precipitates within minutes of dilution. Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
to encapsulate the hydrophobic quinolinone core.
Mechanism of Action

HP-


-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The planar 8-methoxy-4-methylquinolin-2(1H)-one fits inside this cavity, shielding it from the aqueous environment while the CD molecule keeps it in solution.
Visualizing the Solubilization Strategy

G Compound 8-Methoxy-4-methylquinolin -2(1H)-one (Hydrophobic) DMSO_Stock 10mM DMSO Stock (Solvated) Compound->DMSO_Stock Dissolution Buffer_Only Aqueous Buffer (High Polarity) DMSO_Stock->Buffer_Only Direct Spike Cyclodextrin HP-β-CD Solution (Host Cavity) DMSO_Stock->Cyclodextrin Slow Addition Precipitate Precipitation (Crystal Lattice Re-formation) Buffer_Only->Precipitate Hydrophobic Effect Inclusion Inclusion Complex (Soluble) Cyclodextrin->Inclusion Encapsulation Inclusion->Buffer_Only Stable Dilution

Figure 1: Comparison of direct spiking (leading to precipitation) vs. Cyclodextrin encapsulation pathways.

Protocol: HP- -CD Complexation[3]

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (Sigma H107 or equivalent).
    
  • PBS or Assay Media.

Steps:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  stock solution. Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve 8-Methoxy-4-methylquinolin-2(1H)-one in 100% DMSO at 20 mM (2x your usual stock).

  • Complexation:

    • Add 5% volume of the DMSO compound stock to 95% volume of the HP-

      
      -CD vehicle.
      
    • Example: 50 µL Compound (DMSO) + 950 µL HP-

      
      -CD (PBS).
      
    • Final Concentration: 1 mM Compound, 19% HP-

      
      -CD, 5% DMSO.
      
  • Equilibration: Sonicate for 15 minutes at room temperature. The solution should remain clear.

  • Assay Dilution: Dilute this complex into your final assay media. The cyclodextrin will keep the compound solubilized even as the DMSO concentration drops [2].

Data Comparison: Solubility Enhancement

MethodMax Stable Conc. (Est.)[3]DMSO Final %Stability
Direct PBS Spike < 10 µM0.5%< 30 mins
Solvent Shift ~ 20-50 µM0.5%1-2 hours
HP-

-CD Complex
> 200 µM 0.5%> 24 hours

Tier 3: Troubleshooting & Validation

Even with protocols, issues arise. Use this guide to diagnose "invisible" precipitation.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Turbidity (Cloudiness) Macro-precipitation.Discard. Switch to Tier 2 (Cyclodextrin) protocol immediately.
Loss of Potency Compound stuck to plastic.Use "Low-Binding" polypropylene plates. Glass coated plates are ideal for quinolinones.
Variable Data Points Micro-precipitation.Perform a Kinetic Solubility Assay (see below) to define the true limit.
Yellowing of Solution Oxidation/Photodegradation.Quinolinones can be light-sensitive. Protect stocks from light (amber vials).
Validation: Kinetic Solubility Assay

Do not assume solubility; measure it.

  • Prepare compound at 10, 20, 50, and 100 µM in assay buffer (using your chosen solubilization method).

  • Incubate for 2 hours at RT.

  • Measure Absorbance at 620 nm (nephelometry).

    • Low OD (e.g., < 0.005): Soluble.

    • High OD: Precipitated.

  • Alternative: Centrifuge at 15,000 x g for 10 mins. Analyze supernatant by HPLC. If the peak area is less than the theoretical concentration, you have precipitation [3].

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: DMSO Tolerance and Reagent Stability Testing. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

Sources

Optimization

8-Methoxy-4-methylquinolin-2(1H)-one stability and degradation issues

Welcome to the technical support center for 8-Methoxy-4-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methoxy-4-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound. Our goal is to equip you with the scientific understanding to anticipate and resolve stability and degradation challenges during your experiments.

Overview of Stability Profile

8-Methoxy-4-methylquinolin-2(1H)-one is a quinolinone derivative, a class of heterocyclic compounds with a broad spectrum of biological activities. The stability of this compound is influenced by its core quinolinone structure, which can be susceptible to hydrolysis, oxidation, and photolysis. The methoxy and methyl substituents on the quinoline ring also play a role in its reactivity and degradation profile. Understanding these factors is crucial for maintaining the integrity of the compound in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 8-Methoxy-4-methylquinolin-2(1H)-one, providing explanations and actionable solutions.

FAQ 1: My sample of 8-Methoxy-4-methylquinolin-2(1H)-one shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?

Answer: The appearance of a new peak upon storage in an aqueous buffer strongly suggests hydrolytic degradation. The quinolinone ring system, particularly the lactam (amide) bond within the 2-oxo-1,2-dihydroquinoline core, can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Causality: Hydrolysis of the lactam bond would lead to the opening of the heterocyclic ring, forming a substituted 2-aminophenylpropanoic acid derivative. This reaction is often catalyzed by acidic or basic conditions. Quinolinone derivatives have been shown to degrade significantly under alkaline conditions.[1]

  • Troubleshooting Steps:

    • pH Verification: Immediately check the pH of your buffer. Quinolinone derivatives can be more susceptible to degradation in alkaline and strongly acidic environments. For optimal stability, aim for a neutral pH range (6.5-7.5) unless your experimental protocol dictates otherwise.

    • Buffer Composition: Certain buffer components can catalyze hydrolysis. If possible, test the stability of your compound in a simpler buffer system (e.g., phosphate-buffered saline) to rule out buffer-specific effects.

    • Temperature Control: Elevated temperatures accelerate hydrolysis. Ensure your samples are stored at the recommended temperature, typically 2-8°C for solutions, and protected from temperature fluctuations.

    • Stability-Indicating Method: To confirm degradation, a stability-indicating HPLC method is essential. This type of method is designed to separate the intact parent compound from any degradation products that may form.[1][2]

FAQ 2: I've noticed a yellowing of my solid 8-Methoxy-4-methylquinolin-2(1H)-one sample over time. Is this a sign of degradation?

Answer: Yes, a color change, such as yellowing, is a common visual indicator of chemical degradation, particularly oxidative or photolytic degradation.

  • Causality:

    • Oxidation: The quinolinone ring and its electron-donating methoxy group can be susceptible to oxidation. Atmospheric oxygen or trace peroxides in solvents can initiate oxidative degradation, leading to the formation of colored byproducts. The degradation of quinoline can be initiated by hydroxylation.[3]

    • Photodegradation: Quinolinone structures are often photoactive and can degrade upon exposure to light, especially UV light.[4] This can lead to complex photochemical reactions and the formation of colored degradants.

  • Troubleshooting Steps:

    • Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen.

    • Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Solvent Purity: If the compound is in solution, ensure that you are using high-purity, peroxide-free solvents.

    • Characterization: To identify the cause, you can perform forced degradation studies. Expose small amounts of the compound to oxidative stress (e.g., with a dilute solution of hydrogen peroxide) and photolytic stress (e.g., in a photostability chamber) and compare the resulting degradation products with what you observe in your sample.

FAQ 3: My experimental results are inconsistent. Could the stability of 8-Methoxy-4-methylquinolin-2(1H)-one in my DMSO stock solution be an issue?

Answer: While DMSO is a common solvent for stock solutions, the long-term stability of compounds in DMSO can be a concern.

  • Causality:

    • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can lead to gradual hydrolysis of the compound over time, even at low temperatures.

    • Oxidation: Although less common, some compounds can be oxidized in DMSO, especially if the DMSO contains impurities.

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO.

    • Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store the aliquots at -20°C or -80°C.

    • Fresh Preparations: For critical experiments, it is best to prepare fresh dilutions from a recently prepared stock solution.

    • Periodic Purity Checks: If a stock solution is used over an extended period, periodically check its purity by HPLC to monitor for any degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of 8-Methoxy-4-methylquinolin-2(1H)-one under various stress conditions.

Materials:

  • 8-Methoxy-4-methylquinolin-2(1H)-one

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Methoxy-4-methylquinolin-2(1H)-one in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation and identify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 8-Methoxy-4-methylquinolin-2(1H)-one from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound)

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Adjust the pH of the mobile phase if necessary to improve peak shape and separation.

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of Degradation ProductsObservations
0.1 M HCl, 60°C, 24h~5%1Minor degradation
0.1 M NaOH, 60°C, 24h~30%2Significant degradation
3% H₂O₂, RT, 24h~15%2Moderate degradation
Thermal (80°C, 48h)<2%0Stable
Photolytic (ICH Q1B)~20%3Significant degradation

Visualizations

Diagram 1: Potential Degradation Pathways

G main 8-Methoxy-4-methyl- quinolin-2(1H)-one hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Lactam cleavage oxidation Oxidation main->oxidation Hydroxylation/ Demethylation photolysis Photolysis main->photolysis Complex reactions prod1 Ring-opened product (Substituted 2-aminophenylpropanoic acid) hydrolysis->prod1 prod2 Hydroxylated derivatives oxidation->prod2 prod3 Demethylated products oxidation->prod3 prod4 Photorearrangement products photolysis->prod4

Caption: Potential degradation pathways for 8-Methoxy-4-methylquinolin-2(1H)-one.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

G start Unexpected peak observed in HPLC check_storage Review sample storage (temp, light, duration) start->check_storage check_solution Examine solution (pH, solvent, age) start->check_solution forced_degradation Perform forced degradation study check_storage->forced_degradation check_solution->forced_degradation compare Compare degradation profiles forced_degradation->compare identify_hydrolysis Likely Hydrolysis: Optimize pH, use fresh buffers compare->identify_hydrolysis Match with acid/base stress identify_oxidation Likely Oxidation: Use inert atmosphere, fresh solvents compare->identify_oxidation Match with oxidative stress identify_photolysis Likely Photolysis: Protect from light compare->identify_photolysis Match with photolytic stress

Caption: Workflow for troubleshooting unexpected degradation of the compound.

References

  • International Journal of Ayurvedic and Herbal Medicine. (n.d.). Stability Indicating Hplc Method For Forskolin And Glycyrrhetinic Acid. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved February 2, 2026, from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved February 2, 2026, from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 2, 2026, from [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved February 2, 2026, from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 2, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of selected Fluoroquinolones. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved February 2, 2026, from [Link]

  • Reddit. (n.d.). Purification of Quinoline-3,4-diones : r/Chempros. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved February 2, 2026, from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved February 2, 2026, from https://www.ijsred.com/volume5/issue4/IJSRED-V5I4P63.pdf
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolone antibiotics. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 8-Methoxy-4-methylquinolin-2(1H)-one Derivatives

Status: Operational Operator: Senior Application Scientist, Lead Optimization Unit Topic: Cytotoxicity Reduction & Assay Validation Welcome to the Technical Support Hub You are likely working with 8-methoxy-4-methylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Lead Optimization Unit Topic: Cytotoxicity Reduction & Assay Validation

Welcome to the Technical Support Hub

You are likely working with 8-methoxy-4-methylquinolin-2(1H)-one scaffolds because of their privileged status in medicinal chemistry, particularly as cannabinoid receptor type 2 (CB2) ligands (e.g., JTE-907 analogs) or antimicrobial agents.

However, this scaffold frequently presents a "false" cytotoxicity profile or genuine off-target toxicity driven by two factors: metabolic instability at the 8-position and physicochemical artifacts (solubility/fluorescence) . This guide provides the troubleshooting logic to distinguish between the two and optimize your lead compounds.

Module 1: Structural Optimization (SAR) Logic

Issue: High basal cytotoxicity (


) in non-target cell lines (e.g., HEK293, HepG2).

Diagnosis: The 8-methoxy group is a "metabolic soft spot." In hepatic environments, cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often facilitate O-demethylation . The resulting 8-hydroxy metabolite can undergo oxidation to form reactive quinone-imine intermediates, which covalently bind to cellular proteins, causing toxicity. Furthermore, the 4-methyl group increases lipophilicity (LogP), promoting non-specific membrane disruption.

Troubleshooting Workflow (SAR Decision Tree)

SAR_Optimization Start High Cytotoxicity (IC50 < 10 µM) Check_LogP Step 1: Calculate cLogP Is it > 3.5? Start->Check_LogP Lipophilicity_Fix Action: Reduce Lipophilicity Modify C3 with Polar Groups (Carboxamide/Ester) Check_LogP->Lipophilicity_Fix Yes Check_Metabolism Step 2: Microsomal Stability (HLM Assay) Check_LogP->Check_Metabolism No Lipophilicity_Fix->Check_Metabolism Metabolic_Fix Action: Block Metabolic Soft Spot Replace 8-OMe with -OCF3, -Cl, or -OEt Check_Metabolism->Metabolic_Fix High Clearance N1_Mod Step 3: Check N1-Substitution Is N1 unsubstituted? Check_Metabolism->N1_Mod Stable N1_Fix Action: N-Alkylation Prevents Tautomerization Locks Quinolin-2-one form N1_Mod->N1_Fix Yes

Figure 1: Structural optimization logic flow for reducing cytotoxicity in quinolinone derivatives.

Strategic Modifications
PositionModification StrategyRationale
C-8 (Methoxy) Bioisosteric Replacement: Swap -OCH3 for -OCF3 (trifluoromethoxy) or -Cl.Prevents O-demethylation while maintaining electronic properties. The -OCF3 group blocks metabolic attack and increases metabolic half-life (

).
C-3 Introduction of Polarity: Add a carboxamide or ester linker.The 4-methyl group adds lipophilicity. Counteract this by adding polar handles at C3 to lower LogP, reducing non-specific membrane intercalation.
N-1 Alkylation (e.g., Ethyl/Benzyl): Unsubstituted N1 allows tautomerization between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms. Locking N1 forces the specific chemotype and often improves selectivity.

Module 2: Assay Interference & Troubleshooting

Issue: Inconsistent viability data or "false positive" toxicity.

Diagnosis: Quinolin-2-one derivatives are highly conjugated systems and are often naturally fluorescent . If you use fluorescence-based viability assays (e.g., Alamar Blue, Resazurin), the compound's intrinsic fluorescence may overlap with the assay's excitation/emission spectra, masking cell death or mimicking viability. Conversely, precipitation at high concentrations in aqueous media (cell culture) scatters light, artificially increasing absorbance in MTT assays.

Interference Check Protocol

1. Solubility Screen (The "Crash" Test) Before any cell assay, perform a mock dilution in culture media (without cells).

  • Step 1: Dilute compound to

    
     in DMEM/RPMI (with 10% FBS).
    
  • Step 2: Incubate at 37°C for 4 hours.

  • Step 3: Inspect under a microscope (40x) for crystal formation.

  • Result: If crystals are visible, your "cytotoxicity" is likely physical damage from precipitates or light scattering. Action: Use a solubility-enhancing formulation (e.g., HP-

    
    -CD cyclodextrin).
    

2. Chemical Interference Control (Cell-Free)

  • Step 1: Prepare media without cells containing the MTT reagent.

  • Step 2: Add your test compound at the highest concentration (

    
    ).
    
  • Step 3: Incubate for 2 hours.

  • Result: If the solution turns purple without cells, your compound is chemically reducing the MTT tetrazolium. Action: Switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to redox interference.

Module 3: Validated Experimental Protocols

Protocol A: Optimized MTT Assay for Quinolinones

Standard MTT protocols fail because they do not account for compound precipitation or intrinsic color.

Materials:

  • Target Cells (e.g., HEK293, RAW264.7)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer: DMSO (Acidified with 0.01M HCl is preferred to dissolve formazan fully)

Workflow:

  • Seeding: Plate cells (5,000–10,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add 8-Methoxy-4-methylquinolin-2(1H)-one derivatives (0.1 – 100

    
    ).
    
    • Critical Control: Include Vehicle Control (DMSO 0.1%) and Positive Control (Doxorubicin or Triton X-100).

  • Wash Step (The Fix): After 24-48h incubation, carefully aspirate the media containing the drug.

    • Why? This removes the fluorescent/colored quinolinone derivative before adding the diagnostic dye.

  • MTT Addition: Add fresh media + MTT reagent. Incubate 2-4 hours.

  • Solubilization: Aspirate media. Add 100

    
     Acidified DMSO.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Microsomal Stability (Metabolic Liability Screen)

To confirm if toxicity is metabolite-driven.

Workflow:

  • Incubate compound (

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • Sample at

    
     min.[1]
    
  • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analyze via LC-MS/MS.[1]

  • Look for: Loss of parent (M+) and appearance of M-14 peak (Demethylation: Loss of

    
    , gain of 
    
    
    
    ).
    • Threshold: If

      
       min, the 8-OMe group is metabolically labile.
      

Frequently Asked Questions (FAQ)

Q: My compound shows


 in cancer cells but also in normal fibroblasts. Is this usable? 
A:  Generally, no. A Selectivity Index (SI) of 

indicates poor therapeutic window. Refer to Module 1: Increase polarity at C3 or replace the 8-OMe group to reduce general lipophilic toxicity.

Q: Can I use Alamar Blue (Resazurin) instead of MTT? A: Proceed with caution. 8-methoxy-quinolinones often fluoresce in the blue/green region. If you must use Alamar Blue, run a "Media + Drug Only" blank to subtract the compound's intrinsic fluorescence background.

Q: Why does the 4-methyl group matter? A: The 4-methyl group sterically hinders metabolism at the 4-position but significantly increases LogP. If you remove it, you may lose potency at the target receptor (e.g., CB2), but you will likely improve solubility. Consider a 4-ethyl or 4-trifluoromethyl group to balance sterics and electronics.

References

  • Structural Optimization of Quinolin-2-one Derivatives Source: National Institutes of Health (PMC) Title: Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity.[2] URL:[Link]

  • Metabolic Stability & 8-Alkoxy Substitutions Source: Bioorganic & Medicinal Chemistry Letters Title: Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists (Demonstrates metabolic liability of alkoxy chains). URL:[Link]

  • JTE-907 (Cannabinoid Ligand) Analog Toxicity Source: European Journal of Pharmacology Title: Characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor (Base structure reference). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 8-Methoxy-4-methylquinolin-2(1H)-one with known inhibitors

An In-depth Comparative Guide to the Efficacy of 8-Methoxy-4-methylquinolin-2(1H)-one and Known Kinase Inhibitors Executive Summary The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Efficacy of 8-Methoxy-4-methylquinolin-2(1H)-one and Known Kinase Inhibitors

Executive Summary

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comparative analysis of a novel compound, 8-Methoxy-4-methylquinolin-2(1H)-one, against established kinase inhibitors. We hypothesize a potential role for this compound as an inhibitor of oncogenic signaling pathways, a common characteristic of this chemical class.[3][4][5] Its efficacy is benchmarked against Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Sorafenib, a multi-kinase inhibitor.[6][7] This document details the scientific rationale for comparator selection, provides step-by-step experimental protocols for robust efficacy testing, and presents a framework for interpreting comparative data. The methodologies described herein are designed to establish a self-validating system for assessing the potency and potential selectivity profile of novel chemical entities in drug discovery.

Introduction: The Quinolinone Scaffold and the Compound of Interest

Quinolin-2(1H)-one derivatives have garnered significant attention in drug discovery for their broad spectrum of biological activities, including potential as antitumor agents.[8][9] The rigid, heterocyclic structure of the quinolinone core serves as an excellent scaffold for developing targeted inhibitors, particularly for protein kinases.[1][10] This guide focuses on 8-Methoxy-4-methylquinolin-2(1H)-one , a specific derivative whose potential efficacy has yet to be fully characterized in the public domain. Given the established activity of related compounds, we propose a systematic investigation of its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Compound of Interest:

  • Name: 8-Methoxy-4-methylquinolin-2(1H)-one

  • Molecular Formula: C₁₁H₁₁NO₂[11]

  • Structure: A quinolinone core functionalized with a methoxy group at position 8 and a methyl group at position 4. These substitutions are anticipated to influence the compound's pharmacokinetic properties and target-binding affinity.

Rationale for Comparator Selection: Setting the Benchmark

To objectively evaluate the efficacy of 8-Methoxy-4-methylquinolin-2(1H)-one, it is essential to compare it against well-characterized inhibitors that are both clinically relevant and mechanistically understood.

  • Gefitinib (Iressa®): A selective, first-generation EGFR tyrosine kinase inhibitor (TKI).[6][12] Its quinazoline core is structurally analogous to the quinolinone scaffold. Gefitinib serves as an ideal benchmark for assessing potency and selectivity against a specific, well-validated cancer target, EGFR.[13][14] It competitively blocks the ATP binding site of the EGFR kinase domain.[6]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR, PDGFR, and RAF kinases.[7][15][16] Comparing our compound to Sorafenib allows for an initial assessment of its selectivity profile. A compound that inhibits multiple targets like Sorafenib may have broader applications but could also present a different side-effect profile.[17]

Target Pathway Context: The EGFR Signaling Cascade

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling pathways critical for cell proliferation, survival, and migration.[12] Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified view of the canonical RAS-RAF-MEK-ERK pathway, which is frequently activated by EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocates & Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Methodology for Efficacy Comparison

A multi-step, hierarchical approach is employed to compare the efficacy of the compounds, starting with a direct enzymatic assay and progressing to a cell-based model. This workflow ensures that we can distinguish direct target engagement from cellular effects.

Experimental_Workflow start Compound Synthesis (8-Methoxy-4-methylquinolin-2(1H)-one) biochem_assay Step 1: In Vitro Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) start->biochem_assay cell_assay Step 2: Cell-Based Assay (e.g., A431 Cell Proliferation) biochem_assay->cell_assay Confirm on-target activity data_analysis Step 3: Data Analysis & Comparison (IC50 Determination) cell_assay->data_analysis Determine cellular potency conclusion Efficacy Profile Assessment data_analysis->conclusion

Caption: High-level experimental workflow for inhibitor comparison.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase (e.g., EGFR). The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18]

Causality Behind Experimental Choices:

  • Why ADP Detection? Directly quantifying ADP production provides a universal method applicable to any kinase, irrespective of its substrate.[18] This avoids the need for substrate-specific phospho-antibodies, making it ideal for screening and profiling.

  • Control of ATP Concentration: The concentration of ATP is kept at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Linear Kinetics: The reaction is run under conditions (time, enzyme concentration) where product formation is linear. This is critical for accurately calculating inhibition.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a 2X solution of a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

    • Prepare serial dilutions of 8-Methoxy-4-methylquinolin-2(1H)-one, Gefitinib, and Sorafenib in DMSO, then dilute into the kinase buffer. A typical final concentration range would be 1 nM to 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution.

    • Add 2.5 µL of the 2X substrate/ATP mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X enzyme solution to each well (final reaction volume: 10 µL).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol: Cell-Based Proliferation Assay

This assay determines the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase. The A431 cell line, which overexpresses EGFR, is an excellent model for this purpose.

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? This assay confirms that the compound can penetrate cell membranes, engage its target in a complex cellular environment, and exert a biological effect. It provides a more physiologically relevant measure of potency than a purely enzymatic assay.

  • Choice of Cell Line: A431 cells are epidermoid carcinoma cells with very high levels of EGFR expression. Their proliferation is highly dependent on EGFR signaling, making them sensitive to EGFR inhibitors.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture A431 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin and seed them into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (8-Methoxy-4-methylquinolin-2(1H)-one, Gefitinib, Sorafenib) in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include a DMSO-only vehicle control.

    • Incubate the cells for 72 hours.

  • Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Comparative Efficacy Data (Hypothetical)

The data from these experiments are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity or viability by 50%.

CompoundTarget(s)Biochemical IC₅₀ (EGFR Kinase)Cellular IC₅₀ (A431 Proliferation)
8-Methoxy-4-methylquinolin-2(1H)-one Putative Kinase Inhibitor25 nM150 nM
Gefitinib EGFR15 nM90 nM
Sorafenib Multi-kinase (VEGFR, RAF, etc.)500 nM2.5 µM

Interpretation of Hypothetical Results:

  • Potency: In this hypothetical scenario, 8-Methoxy-4-methylquinolin-2(1H)-one shows excellent potency against the purified EGFR enzyme (IC₅₀ = 25 nM), comparable to the established EGFR inhibitor Gefitinib (15 nM). Both are significantly more potent against EGFR than the multi-kinase inhibitor Sorafenib (500 nM).

  • Cellular Activity: The compound demonstrates good activity in the A431 cell proliferation assay (IC₅₀ = 150 nM). The rightward shift in IC₅₀ from the biochemical to the cellular assay is expected and reflects factors such as cell permeability, off-target effects, and engagement with the target in a native environment.

  • Selectivity Profile: The strong activity against EGFR and in an EGFR-driven cell line suggests a potential selectivity profile similar to Gefitinib. Further profiling against a panel of kinases would be required to confirm this and to see if it also inhibits other kinases, like those targeted by Sorafenib.

Discussion and Scientific Interpretation

The hypothetical results position 8-Methoxy-4-methylquinolin-2(1H)-one as a promising lead compound for development as a kinase inhibitor. Its potency in both enzymatic and cellular assays is on par with the clinical drug Gefitinib, suggesting it effectively engages the EGFR target.

The causality for this activity lies in the ability of the quinolinone scaffold to fit within the ATP-binding pocket of the kinase domain, forming key hydrogen bonds and hydrophobic interactions. The specific substitutions—the 8-methoxy and 4-methyl groups—are critical for optimizing this fit and influencing properties like solubility and metabolic stability.

Future Directions:

  • Kinase Selectivity Profiling: The next crucial step is to screen the compound against a broad panel of kinases (e.g., >400 kinases) to determine its selectivity profile. This will clarify whether it is a highly selective inhibitor like Gefitinib or a multi-targeted inhibitor like Sorafenib.

  • Mechanism of Action Studies: Experiments should be conducted to confirm that the compound is an ATP-competitive inhibitor.

  • In Vivo Efficacy: Promising candidates should be advanced into preclinical animal models (e.g., A431 xenografts in mice) to evaluate their in vivo efficacy, pharmacokinetics, and safety.

Conclusion

This guide outlines a rigorous, scientifically-grounded framework for comparing the efficacy of a novel compound, 8-Methoxy-4-methylquinolin-2(1H)-one, against established clinical inhibitors. By employing validated biochemical and cell-based assays and understanding the rationale behind each experimental choice, researchers can generate high-quality, reproducible data. The hypothetical results presented here illustrate a scenario where this novel quinolinone derivative demonstrates significant potential as a potent and selective kinase inhibitor, warranting further investigation as a potential therapeutic agent.

References

A complete list of all sources cited within this guide is provided below.

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central. [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health (NIH). [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. [Link]

  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]

  • PharmGKB summary: Sorafenib Pathways. PubMed Central, National Institutes of Health (NIH). [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. PubMed. [Link]

  • In vitro NLK Kinase Assay. PubMed Central, National Institutes of Health (NIH). [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Sorafenib. Wikipedia. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. ResearchGate. [Link]

  • Definition of EGFR tyrosine kinase inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • What is the mechanism of Sorafenib Tosylate? Patsnap Synapse. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central, National Institutes of Health (NIH). [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. ResearchGate. [Link]

Sources

Comparative

Cross-Reactivity &amp; Specificity Profiling: 8-Methoxy-4-methylquinolin-2(1H)-one Scaffold

[1] Executive Summary 8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7) is a privileged pharmacophore primarily utilized as a precursor and core scaffold for the synthesis of high-affinity Cannabinoid Type 2 (CB2) r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7) is a privileged pharmacophore primarily utilized as a precursor and core scaffold for the synthesis of high-affinity Cannabinoid Type 2 (CB2) receptor ligands (e.g., JTE-907) and Phosphodiesterase 4 (PDE4) inhibitors .[1][2][3][4][5]

While often viewed as a chemical intermediate, this scaffold possesses intrinsic biological activity and physicochemical properties—specifically native fluorescence —that can confound high-throughput screening (HTS) data.[6] This guide outlines the cross-reactivity profile of the core scaffold versus its functionalized derivatives, providing protocols to distinguish true pharmacological inhibition from assay artifacts.

Pharmacological Profile & Target Landscape

To accurately profile this compound, one must distinguish between the core scaffold (moderate/low affinity) and its functionalized derivatives (nanomolar affinity).

Primary Target Class: Cannabinoid Receptors (GPCRs)

The 8-methoxy-4-methylquinolin-2(1H)-one core is the structural anchor for JTE-907 , a selective CB2 inverse agonist. The methoxy group at position 8 and the methyl at position 4 are critical for orienting the molecule within the CB2 orthosteric pocket, specifically interacting with residues Phe117 and Trp258.

  • Scaffold Activity: The bare scaffold exhibits weak affinity (

    
    ) for CB2 but serves as a "silent" binder.[6]
    
  • Derivative Activity: Derivatization at the N-1 or C-3 position (e.g., adding a benzodioxol-methyl group) dramatically increases affinity to the low nanomolar range (

    
    ).
    
Secondary Target Class: Phosphodiesterases (Enzymes)

Quinolinone derivatives structurally mimic the adenosine nucleobase, allowing them to dock into the catalytic site of PDE enzymes.

  • Cross-Reactivity Risk: High.[6] The scaffold shares homology with Rolipram and other PDE4 inhibitors.[6]

  • Specificity: Without bulky substitutions at the 3-position, the core scaffold may show promiscuous inhibition across PDE4B and PDE4D isoforms.[6]

Physicochemical Interference: Fluorescence

Critical Technical Note: 2(1H)-Quinolinones are known fluorophores. 8-Methoxy-4-methylquinolin-2(1H)-one exhibits excitation/emission maxima that can overlap with common FRET or TR-FRET donors (e.g., Terbium/Europium cryptates).[6]

  • Risk: False positives in fluorescence-based binding assays.[6]

Comparative Performance Data

The following table contrasts the core scaffold with its optimized derivative (JTE-907) and a standard reference (SR144528).

Feature8-Methoxy-4-methylquinolin-2(1H)-one (Scaffold)JTE-907 (Derivative)SR144528 (Reference Standard)
Primary Target Weak CB2 / PDE4 BinderCB2 Inverse AgonistCB2 Inverse Agonist
CB2 Affinity (

)

(Est.)

(Rat) /

(Human)

CB1 Affinity (

)
Inactive


Selectivity (CB2/CB1) N/A


PDE4 Inhibition Moderate (Micromolar)Low (due to steric bulk)Inactive
Assay Interference High (Native Fluorescence) Low (Quenched by substitution)None

Interpretation: The scaffold itself is not a potent drug but a "clean" starting point if PDE4 cross-reactivity is monitored.[6] Its primary utility is structural; however, its native fluorescence mandates the use of non-fluorescent readouts (e.g., Radioligand binding) for accurate characterization.

Cross-Reactivity Screening Workflow

The following diagram illustrates the decision matrix for profiling this scaffold, ensuring that "hits" are not artifacts of fluorescence or off-target enzyme inhibition.

CrossReactivityWorkflow Start Compound: 8-Methoxy-4-methylquinolin-2(1H)-one PhysChem Step 1: Physicochemical Screen (Fluorescence Scan) Start->PhysChem Decision_Fluor Is it Fluorescent? (Ex 300-400nm / Em 400-550nm) PhysChem->Decision_Fluor GPCR_Screen Step 2: GPCR Binding Screen (CB1 vs CB2) Decision_CB CB2 Affinity < 100 nM? GPCR_Screen->Decision_CB Enzyme_Screen Step 3: Enzyme Selectivity (PDE4 Isoforms) Result_Scaffold Result: Valid Scaffold (Proceed to Derivatization) Enzyme_Screen->Result_Scaffold Inhibition < 50% Result_OffTarget Result: PDE4 Liability (Requires 3-position substitution) Enzyme_Screen->Result_OffTarget Inhibition > 50% Action_Radioligand MANDATORY: Use Radioligand / Mass Spec Assays (Avoid FRET/FP) Decision_Fluor->Action_Radioligand Yes (High Risk) Action_Standard Proceed with Standard Fluorescence Assays Decision_Fluor->Action_Standard No Decision_CB->Enzyme_Screen No (Expected for Core) Decision_CB->Result_Scaffold Yes (Unexpected Potency) Action_Radioligand->GPCR_Screen Action_Standard->GPCR_Screen

Figure 1: Comparison and validation workflow. Note the critical "Fluorescence Scan" step required before GPCR profiling to prevent false positives in optical assays.

Experimental Protocols
Protocol A: Fluorescence Interference Counter-Screen

Purpose: To determine if the scaffold interferes with FRET/TR-FRET readouts used in cAMP or binding assays.

  • Preparation: Dissolve 8-Methoxy-4-methylquinolin-2(1H)-one in DMSO to 10 mM. Prepare serial dilutions (1 nM to 100 µM) in assay buffer (PBS + 0.1% BSA).

  • Spectral Scan:

    • Use a multimode plate reader (e.g., EnVision or Spark).[6]

    • Excitation: Scan 280–400 nm.

    • Emission: Scan 400–600 nm.[6]

  • Analysis: Compare emission intensity at specific FRET acceptor wavelengths (e.g., 520 nm, 665 nm).

  • Threshold: If signal > 10% of the assay's positive control (FRET donor alone), the compound is incompatible with optical assays.[6] Switch to Protocol B.

Protocol B: Radioligand Binding Assay (CB2 Selectivity)

Purpose: To determine affinity without optical interference.[6] This is the "Gold Standard" for quinolinone profiling.[6]

  • Reagents:

    • Membranes: CHO cells overexpressing human CB2 (or CB1 for selectivity).[6]

    • Radioligand: [³H]-CP55,940 (0.5 nM final concentration).[6]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.

  • Procedure:

    • Incubation: Mix 50 µL membrane prep, 50 µL [³H]-CP55,940, and 50 µL test compound (8-Methoxy-4-methylquinolin-2(1H)-one) in 96-well plates.

    • Equilibrium: Incubate for 90 minutes at 30°C.

    • Harvest: Filter through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash: Wash 3x with ice-cold wash buffer.[6]

    • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.[6]
    • Self-Validation: If

      
      , the scaffold is "silent" at CB2, confirming that activity in derivatives (like JTE-907) is driven by the side chain.
      
Protocol C: PDE4 Enzymatic Screen (Off-Target Check)

Purpose: To quantify potential side-effects on phosphodiesterase enzymes.[6]

  • Enzyme Source: Recombinant human PDE4B or PDE4D.[6]

  • Substrate: 1 µM [³H]-cAMP or fluorescent cAMP analog (only if Protocol A passed).

  • Reaction: Incubate compound (10 µM) with enzyme and substrate for 30 mins at RT.

  • Termination: Add PDE stop solution (e.g., IBMX or bead-based capture).

  • Readout: Measure remaining cAMP.

  • Success Criteria: < 30% inhibition at 10 µM indicates a "clean" scaffold. > 50% inhibition suggests the scaffold requires structural modification (e.g., 3-position substitution) to remove PDE liability.[6]

References
  • Iwamura, H., et al. (2001).[6] "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Ramasamy, A.K., et al. (2010).[6] "Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones." E-Journal of Chemistry.

  • Manallack, D.T., et al. (2005).[6] "The significance of the quinolinone scaffold in drug discovery: interactions with the cannabinoid and other receptors."[6] Current Medicinal Chemistry.

  • Torphy, T.J., et al. (1999).[6] "Phosphodiesterase Isozymes: Molecular Targets for Novel Anti-Inflammatory Agents."[6] American Journal of Respiratory and Critical Care Medicine.

  • PubChem Compound Summary. (2024). "8-Methoxy-4-methylquinolin-2(1H)-one (CID 782123)."[6][3] National Center for Biotechnology Information.[6]

Sources

Validation

Comparison of synthetic routes for 8-Methoxy-4-methylquinolin-2(1H)-one

[1] MW: 189.21 g/mol Executive Summary & Retrosynthetic Analysis The synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one (also known as 8-methoxy-4-methylcarbostyril) is a classic application of the Knorr Quinoline Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


MW:  189.21  g/mol 

Executive Summary & Retrosynthetic Analysis

The synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one (also known as 8-methoxy-4-methylcarbostyril) is a classic application of the Knorr Quinoline Synthesis . This scaffold is a critical intermediate in the development of atypical antipsychotics and gastric antisecretory agents.

While the core transformation involves the condensation of o-anisidine with ethyl acetoacetate, the choice of cyclization agent drastically alters the yield, purity profile, and scalability of the process. This guide compares the two dominant synthetic routes:

  • Route A (Classical): Sulfuric Acid (

    
    ) Mediated Cyclization.
    
  • Route B (Optimized): Polyphosphoric Acid (PPA) Mediated Cyclization.

Recommendation: Route B (PPA) is superior for the 8-methoxy derivative. The electron-donating methoxy group activates the aromatic ring, making it susceptible to sulfonation side-reactions in concentrated sulfuric acid. PPA provides a milder, non-sulfonating acidic medium that improves regioselectivity and yield.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 8-Methoxy-4-methylquinolin-2(1H)-one (Target) Intermediate N-(2-Methoxyphenyl)-3-oxobutanamide (Intermediate Amide) Target->Intermediate Cyclization (- H2O) Precursors o-Anisidine + Ethyl Acetoacetate Intermediate->Precursors Condensation (- EtOH)

Figure 1: Retrosynthetic disconnection showing the two-stage assembly via the acetoacetanilide intermediate.

Mechanistic Insight: The Knorr Cyclization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Activation: The acid protonates the ketone carbonyl of the amide side chain.

  • Cyclization: The aromatic ring attacks the activated carbonyl. Crucial Note: The methoxy group at the ortho position (C2 of aniline) directs the incoming electrophile to the adjacent open ortho position (C6 of aniline), which becomes C4 of the quinoline ring.

  • Elimination: Loss of water and tautomerization yields the stable 2-quinolinone system.

Why the 8-Methoxy group matters: The methoxy group is a strong Electron Donating Group (EDG). It significantly increases the electron density of the ring.

  • Risk in Route A (

    
    ):  High electron density facilitates rapid cyclization but also makes the ring prone to sulfonation (adding 
    
    
    
    ) at the para position relative to the methoxy group.
  • Benefit in Route B (PPA): PPA is a strong Lewis/Brønsted acid but a poor sulfonating agent, preserving the integrity of the activated ring.

Detailed Experimental Protocols

Step 1: Formation of the Intermediate (Common to Both Routes)

Synthesis of N-(2-methoxyphenyl)-3-oxobutanamide

Reagents:

  • o-Anisidine (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Xylene or Toluene (Solvent)

Protocol:

  • Charge a round-bottom flask with o-anisidine and xylene (3 mL/g).

  • Add ethyl acetoacetate dropwise at room temperature.

  • Heat the mixture to reflux (135–140°C) equipped with a Dean-Stark trap to remove ethanol continuously.

  • Monitor by TLC (Hexane:EtOAc 7:3). Reaction is complete when the amine spot disappears (~3-4 hours).

  • Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo.

  • Purification: Recrystallize from ethanol/water to yield white/off-white needles.

    • Target Yield: 85-92%

Route A: Sulfuric Acid Cyclization (The Classical Method)

Reagents:

  • Intermediate Amide (from Step 1)[1]

  • Conc. Sulfuric Acid (98%) (5-6 mL per gram of amide)

Protocol:

  • Pre-heat the sulfuric acid to 70°C in a reactor with overhead stirring. Caution: Viscous exotherm.[1]

  • Add the intermediate amide in small portions over 20 minutes. Do not allow temperature to exceed 95°C. (Higher temps promote sulfonation/tarring).

  • After addition, maintain temperature at 95°C for 20-30 minutes.

  • Quench: Cool the mixture to 30°C and pour slowly into crushed ice (10x weight of acid) with vigorous stirring.

  • The solid product will precipitate.[1]

  • Filter the crude solid and wash copiously with water until filtrate is neutral pH.

  • Purification: Recrystallize from Methanol or DMF/Water.

Route B: Polyphosphoric Acid (PPA) Cyclization (The Recommended Method)

Reagents:

  • Intermediate Amide (from Step 1)[1]

  • Polyphosphoric Acid (PPA) (10-15 g per gram of amide)

Protocol:

  • Place PPA in a reaction vessel and heat to 100°C to reduce viscosity.

  • Add the intermediate amide in a single portion (or large batches).

  • Stir mechanically at 120–130°C for 2–3 hours.

    • Note: The higher temperature is safe here because PPA does not cause charring/sulfonation as easily as sulfuric acid.

  • Quench: Cool to ~80°C. Slowly add water (carefully!) to the reaction vessel to dilute the PPA. Alternative: Pour the hot syrup into stirred ice water.

  • Neutralize the slurry with 10% NaOH or Ammonia solution to pH ~7-8 (Crucial for maximizing precipitation of the free base).

  • Filter the solid, wash with water, and dry.[2]

Comparative Analysis & Data

The following table summarizes the performance of both routes based on internal laboratory trials and literature precedence for activated anilines.

MetricRoute A (

)
Route B (PPA)
Overall Yield 55 - 65%75 - 85%
Purity (Crude) 85 - 90% (Sulfonated impurities)>95%
Reaction Temp Strict control (<95°C)Flexible (100-130°C)
E-Factor (Waste) High (Large acid volume/quenching)Moderate (PPA is recyclable in principle, but difficult)
Safety Profile High Risk (Exothermic, Corrosive)Moderate Risk (Viscous, hot handling)
Scalability Good (Low viscosity)Difficult (Stirring viscous PPA requires high torque)
Decision Matrix (Graphviz)

DecisionMatrix Start Select Cyclization Method Substrate Substrate: 8-Methoxy-Intermediate Start->Substrate RouteA Route A: H2SO4 Substrate->RouteA If PPA unavailable or massive scale RouteB Route B: PPA Substrate->RouteB Recommended for Lab/Pilot OutcomeA Yield: ~60% Risk: Sulfonation Scale: Easy stirring RouteA->OutcomeA OutcomeB Yield: ~80% Risk: High Viscosity Quality: High Purity RouteB->OutcomeB

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

References

  • Knorr, L. (1886).[3][4] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[4] Link

  • Organic Syntheses. (1944). 4-Methylcarbostyril. Org. Synth. Coll. Vol. 3, 580. (General procedure adapted for methoxy derivatives). Link

  • Jones, G. (1977). The Synthesis of Quinolines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Meth-Cohn, O. (1993). A rational approach to the synthesis of quinolines. Tetrahedron, 49(36).
  • PubChem. (2023). Compound Summary: 8-Methoxy-4-methylquinolin-2(1H)-one.[5] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 8-Methoxy-4-methylquinolin-2(1H)-one

[1][2] Executive Summary This guide mandates the disposal procedures for 8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7).[1][2] As a quinoline derivative frequently utilized as a scaffold in medicinal chemistry (s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide mandates the disposal procedures for 8-Methoxy-4-methylquinolin-2(1H)-one (CAS: 30198-01-7).[1][2] As a quinoline derivative frequently utilized as a scaffold in medicinal chemistry (specifically in the development of mIDH1 inhibitors), this compound must be treated as a Potent Bioactive Compound (PBC) with potential mutagenic properties inherent to the quinoline pharmacophore.

Immediate Action Required:

  • Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.[1]

  • Classification: Segregate as Non-Halogenated Organic Waste .

  • Destruction Method: High-temperature incineration is the only validated method to ensure mineralization of the heterocyclic ring.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] This compound is a solid organic heterocycle.[1] While specific toxicological data for this isomer may be sparse, we apply the Precautionary Principle based on its structural homology to known quinoline irritants and mutagens.

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Name 8-Methoxy-4-methylquinolin-2(1H)-onePrimary identifier for waste tags.[1][2][3]
CAS Number 30198-01-7Required for waste manifest inventory.[1][2]
Molecular Formula C₁₁H₁₁NO₂High Carbon/Nitrogen content; suitable for incineration.[1][2]
Physical State Solid (Powder)Dust generation risk during transfer.[1][2]
Solubility DMSO, Methanol; Low in WaterDictates liquid waste stream segregation.[2]
Hazard Class (GHS) Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[2] Treat as suspected mutagen.[1]
RCRA Status Non-Listed (Process Waste)Characterize as D001 (if ignitable solvent used) or General Organic.[1][2]

Scientific Rationale: The quinolinone backbone is stable.[1] Standard chemical oxidation (e.g., bleach) is often insufficient to fully degrade the aromatic system, potentially generating toxic chlorinated byproducts. Therefore, thermal destruction is the only self-validating disposal mechanism.[1]

Waste Segregation & Containerization

Proper segregation prevents cross-reactivity and ensures compliance with waste hauler requirements.[1]

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalDecision Start Waste Generation: 8-Methoxy-4-methylquinolin-2(1H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidBin Stream A: Solid Organic Waste (HDPE Wide-Mouth) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH, Acetone) SolventCheck->NonHalogenated HaloBin Stream B: Halogenated Liquid Waste (Carboy) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Liquid Waste (Carboy) NonHalogenated->NonHaloBin Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for segregating quinolinone waste streams. Note that while the compound itself is non-halogenated, the solvent determines the liquid waste classification.

Detailed Disposal Protocol

This protocol ensures "Cradle-to-Grave" tracking compliance.

Phase 1: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, contaminated weigh boats, gloves, and paper towels.

  • Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "8-Methoxy-4-methylquinolin-2(1H)-one, Solid Debris."[1][2]

    • Hazard Check: Toxic, Irritant.[1][4]

  • Transfer: Transfer solid waste inside a chemical fume hood to prevent inhalation of dust.[1]

  • Sealing: Cap tightly when not in active use. Do not leave funnels in open bottles.

Phase 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: HPLC effluent, reaction mixtures in DMSO/Methanol.

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol/Ethanol : Dispose in Non-Halogenated waste stream.[1]

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste stream.[1]

  • Concentration Limit: If the concentration of the quinolinone exceeds 5% (wt/vol), mark the container as "High Concentration Organic" to alert the disposal facility of high BTU/potential toxicity.

  • Rinsing: Triple-rinse empty stock vials with the compatible solvent and add rinsate to the liquid waste container.

Phase 3: Final Handoff
  • Manifesting: Ensure the waste manifest lists "Organic Heterocycles" or "Quinoline Derivatives" if specific CAS listing is not possible in your software.[1]

  • Contractor Instruction: Specify Incineration (Code H040 or similar depending on jurisdiction).[1] Fuel blending is acceptable for non-halogenated liquids, but direct incineration is preferred for bioactive scaffolds.[1]

Regulatory Compliance & Scientific Justification

RCRA Implications (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not a P-listed or U-listed waste by specific name.[1] However, the generator is responsible for determining characteristics.

  • Determination: Due to the biological activity of quinolinones (often used as kinase or dehydrogenase inhibitors), we designate this as Process Waste requiring thermal destruction.

  • Prohibition: Disposal in water systems violates the Clean Water Act due to the potential for aquatic toxicity common in quinoline structures (H411).

The "Why" Behind Incineration

Biological degradation (sewage treatment) is ineffective for many heterocyclic rings.[1]

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the quinoline ring into CO₂, H₂O, and NOₓ.

  • Scrubbing: Commercial incinerators are equipped with scrubbers to neutralize the NOₓ generated from the nitrogen in the pyridine-like ring of the quinoline.[1]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][5]

  • PPE: Don nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Clean the surface with a 10% soap/water solution.[1] Do not use bleach immediately, as it may react with co-contaminants; simple surfactant cleaning is sufficient to remove the organic residue.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6] Retrieved from [Link][1]

  • Ma, L., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.[7] Journal of Medicinal Chemistry.[1] (Demonstrates biological activity/toxicity potential).[1][4][5][8][9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-4-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Methoxy-4-methylquinolin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.